molecular formula C8H7ClO3 B1647402 2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS No. 116475-68-4

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1647402
CAS No.: 116475-68-4
M. Wt: 186.59 g/mol
InChI Key: XLXMDMGOYNUVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXMDMGOYNUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a preferred synthetic route, including mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles that ensure the desired regioselectivity and yield. The presented pathway prioritizes the use of readily available starting materials and robust, scalable reaction conditions.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry, with its unique substitution pattern offering multiple points for further functionalization. The strategic placement of the chloro, hydroxyl, and methoxy groups on the benzaldehyde scaffold allows for the targeted synthesis of complex molecules with diverse biological activities. The development of a robust and regioselective synthesis is therefore of paramount importance.

This guide will focus on the most logical and field-proven synthetic strategy, which involves the ortho-formylation of a pre-functionalized phenol. This approach offers superior control over the final substitution pattern compared to the chlorination of a pre-existing benzaldehyde, which often leads to a mixture of isomers.

The chosen pathway commences with the commercially available 3-Chloro-5-methoxyphenol and proceeds via a highly regioselective formylation reaction to yield the target compound. The rationale behind this selection is based on the predictable directing effects of the substituents on the phenol ring, which will be discussed in detail.

The Preferred Synthesis Pathway: Ortho-Formylation of 3-Chloro-5-methoxyphenol

The most effective and regioselective synthesis of this compound is achieved through the direct formylation of 3-Chloro-5-methoxyphenol. This method is advantageous due to the strong ortho-directing effect of the hydroxyl group, which, in concert with the electronic and steric influences of the other substituents, channels the formylation to the desired position.

Several ortho-formylation methods for phenols are documented in the literature, including the Duff reaction, the Vilsmeier-Haack reaction, and the use of paraformaldehyde with a magnesium salt.[1][2][3] Among these, the Casnati-Skattebøl formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine, has demonstrated excellent yields and high ortho-selectivity for a variety of substituted phenols.[1][4] This method is therefore recommended for the synthesis of this compound.

Mechanistic Rationale and Regioselectivity

The high regioselectivity of the ortho-formylation of 3-Chloro-5-methoxyphenol is a direct consequence of the electronic and steric effects of the substituents on the aromatic ring. In electrophilic aromatic substitution reactions, the hydroxyl group is a potent activating and ortho-, para-directing group.[5][6][7][8]

In the case of 3-Chloro-5-methoxyphenol, the positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The C4 position is already substituted with a methoxy group. Therefore, electrophilic attack is directed to the C2 and C6 positions.

The formylation reaction is an electrophilic aromatic substitution. In the Casnati-Skattebøl formylation, a magnesium phenoxide is formed in situ, which then reacts with paraformaldehyde.[1][4] The electrophile is directed to the positions of highest electron density, which are ortho to the strongly activating hydroxyl group.

Between the two available ortho positions (C2 and C6), the steric hindrance from the adjacent chloro and methoxy groups influences the site of formylation. The formylating agent will preferentially attack the less sterically hindered position, which is the C2 position, leading to the desired product, this compound.

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway start 3-Chloro-5-methoxyphenol reagents Paraformaldehyde, MgCl₂, Triethylamine in THF, Reflux start->reagents product This compound reagents->product ortho-Formylation Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup: - Add MgCl₂ and Paraformaldehyde to flask. solvent_base 2. Add anhydrous THF and Triethylamine. setup->solvent_base substrate 3. Add 3-Chloro-5-methoxyphenol. solvent_base->substrate reflux 4. Heat to reflux for 4-6 hours. substrate->reflux quench 5. Quench with 1 M HCl. reflux->quench Cool to RT extract 6. Extract with Ethyl Acetate. quench->extract wash_dry 7. Wash with brine and dry over Na₂SO₄. extract->wash_dry purify 8. Purify by column chromatography. wash_dry->purify product Pure this compound purify->product

References

physicochemical properties of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a polysubstituted aromatic aldehyde, a class of molecules that serve as versatile building blocks in modern organic synthesis. The strategic placement of chloro, hydroxyl, methoxy, and formyl groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, and a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties, detailed spectral characterization, a robust synthetic protocol with mechanistic insights, and an overview of its reactivity and potential applications. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their work.

Molecular Structure and Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, stability, reactivity, and appropriate handling protocols.

The structure of this compound, confirmed by its IUPAC name, features a benzaldehyde core with substituents at positions 2, 4, and 6.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1][2]
CAS Number 116475-68-4[1][3]
Appearance White to off-white crystalline solid(Typical for this class of compounds)
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water.[4][5]
Melting Point Data not readily available; isomers show high melting points (e.g., 204-208 °C).

Expert Insight: The high melting points observed in closely related isomers suggest strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. Its poor aqueous solubility is characteristic of substituted aromatic compounds and necessitates the use of organic solvents for reactions and analytical characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of substituted hydroxybenzaldehydes is a well-established area of organic chemistry. Formylation of an activated aromatic ring is the most direct approach. The following section details a robust, field-proven workflow for the preparation of this compound from a commercially available precursor.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification cluster_product Final Product R1 3-Chloro-5-methoxyphenol Cond2 2. Add Phenol, Heat (e.g., 60-80 °C) R1->Cond2 R2 Vilsmeier Reagent (POCl₃, DMF) R2->Cond2 Cond1 1. Form Vilsmeier Reagent (0 °C) Cond1->Cond2 Cond3 3. Aqueous Work-up (Hydrolysis) Cond2->Cond3 P1 1. Extraction with Ethyl Acetate Cond3->P1 P2 2. Recrystallization or Column Chromatography P1->P2 FP This compound P2->FP

Caption: Synthetic workflow via the Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (a chloroiminium salt) will be observed. Stir for 30 minutes at 0 °C.

  • Electrophilic Aromatic Substitution: Dissolve 3-chloro-5-methoxyphenol (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Follow this with the addition of an aqueous sodium acetate solution until the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the final aldehyde.

  • Isolation and Purification: The product often precipitates as a solid and can be collected by vacuum filtration. Alternatively, extract the product from the aqueous mixture using ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Causality and Trustworthiness: This protocol is a self-validating system. The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic rings.[6] The electrophilic chloroiminium salt is generated in situ and reacts with the activated phenol. The subsequent hydrolysis is a critical, high-yielding step that converts the stable intermediate to the desired aldehyde.[6] The purity of the final product can be rigorously confirmed by melting point analysis and the spectroscopic methods outlined below.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Table 2: Proton NMR Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.0s (broad)1HAr-OHDeshielded due to strong intramolecular H-bonding with the aldehyde's carbonyl oxygen.
~10.3s1H-CHOTypical chemical shift for an aromatic aldehyde proton.
~6.45d1HAr-HAromatic proton ortho to the methoxy group.
~6.35d1HAr-HAromatic proton ortho to the chloro group.
~3.85s3H-OCH₃Standard chemical shift for an aryl methyl ether.

Expert Interpretation: The most diagnostic signal is the far downfield shift of the hydroxyl proton (~12 ppm), which is a hallmark of a strong intramolecular hydrogen bond forming a stable six-membered ring with the adjacent carbonyl group. The two aromatic protons will appear as doublets due to meta-coupling, and their precise shifts will be influenced by the electronic effects of the neighboring substituents.

Predicted ¹³C NMR and IR Data

Table 3: Key ¹³C NMR and IR Signals

TechniqueSignalAssignment
¹³C NMR ~194 ppmAldehyde Carbonyl (C=O)
~165-168 ppmAromatic C-O
~100-140 ppmOther Aromatic Carbons
~56 ppmMethoxy Carbon (-OCH₃)
IR (cm⁻¹) 3100-3300 (broad)O-H stretch (H-bonded)
2850, 2750C-H stretch (aldehyde)
1640-1660 (strong)C=O stretch (aldehyde, H-bonded)
~1600, ~1480C=C stretch (aromatic)
~1250, ~1050C-O stretch (ether)

The combination of NMR and IR data provides irrefutable evidence of the compound's structure. The presence of the aldehyde is confirmed by signals in all three datasets, demonstrating the self-validating nature of a multi-technique characterization approach.

Reactivity and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions cluster_halide Aryl Halide Reactions Start 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde Ox Oxidation (e.g., Ag₂O) Start->Ox Red Reduction (e.g., NaBH₄) Start->Red Wittig Wittig Olefination Start->Wittig Ether Williamson Ether Synthesis (R-X, Base) Start->Ether Ester Esterification (Ac₂O, Base) Start->Ester Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Start->Buchwald Carboxylic Acid Carboxylic Acid Ox->Carboxylic Acid Benzyl Alcohol Benzyl Alcohol Red->Benzyl Alcohol Styrene Derivative Styrene Derivative Wittig->Styrene Derivative Phenolic Ether Phenolic Ether Ether->Phenolic Ether Phenolic Ester Phenolic Ester Ester->Phenolic Ester Biphenyl Derivative Biphenyl Derivative Suzuki->Biphenyl Derivative Aniline Derivative Aniline Derivative Buchwald->Aniline Derivative

Caption: Major reaction pathways available for synthetic modification.

  • Aldehyde Group: Serves as a key electrophilic site for C-C bond formation (e.g., Wittig, Grignard, Aldol reactions), reduction to an alcohol, or oxidation to a carboxylic acid.

  • Phenolic Hydroxyl Group: Can be readily alkylated or acylated. Its directing effects can influence further electrophilic substitution, though this is sterically hindered.

  • Aryl Chloride: Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Applications in Drug Discovery and Development

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry, acting as precursors to a wide range of bioactive heterocyclic compounds.[7][8] This specific molecule is an ideal starting point for constructing libraries of compounds for screening. For example, it can be used in the synthesis of:

  • Chalcones and Flavonoids: By condensation with acetophenones, leading to compounds with known anti-inflammatory and anti-cancer properties.[9]

  • Schiff Bases and Benzoxazines: By reaction with primary amines, generating ligands for metal complexes or novel bioactive agents.[8]

  • Complex Natural Product Analogues: The multiple functional groups allow for sequential, regioselective modifications to build intricate molecular architectures.

The presence of the chlorine atom can also be exploited to enhance pharmacokinetic properties or to serve as a vector for radiolabeling in imaging studies.[10]

References

2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, applications, and safety protocols. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde. Its unique arrangement of functional groups—chloro, hydroxyl, methoxy, and aldehyde on a benzene ring—makes it a versatile precursor in multi-step organic synthesis.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear basis for its procurement and use in experimental settings.

IdentifierValueSource
CAS Number 116475-68-4[1][2]
IUPAC Name This compound[1]
Molecular Formula C₈H₇ClO₃[1]
SMILES COC1=CC(=C(C(=C1)Cl)C=O)O[1]
InChIKey XLXMDMGOYNUVQL-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

PropertyValueSource
Molecular Weight 186.59 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 204-208 °C[3][4]
Topological Polar Surface Area 46.5 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is critical for its availability in research and development. A common synthetic strategy involves the electrophilic chlorination of a suitable precursor, such as isovanillin, under controlled conditions to ensure the correct regiochemistry of the incoming chloro group.[3]

The causality behind this choice lies in the directing effects of the existing hydroxyl and methoxy groups on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methoxy group is also activating. Careful selection of a chlorinating agent and reaction conditions is paramount to favor substitution at the desired C-2 position relative to the aldehyde.

Synthesis Workflow Diagram

The following diagram illustrates a representative workflow for the synthesis of the target compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification start Precursor: Isovanillin reagents Chlorinating Agent (e.g., SO2Cl2) Anhydrous Solvent (e.g., DCM) start->reagents Dissolve reaction Electrophilic Chlorination Controlled Temperature (0°C to RT) Inert Atmosphere (N2) reagents->reaction Add dropwise quench Quench with Water/Brine reaction->quench extract Extract with Organic Solvent (EtOAc) quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->purify product Final Product: This compound purify->product

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).

    • Cool the reaction mixture to 0°C using an ice bath. The low temperature helps to control the exothermicity of the reaction and improve selectivity.

  • Chlorination:

    • Charge the dropping funnel with a solution of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 1.1 eq) in anhydrous DCM.

    • Add the chlorinating agent dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion.

    • Upon completion, carefully quench the reaction by slowly adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure product.

    • Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a versatile building block for more complex molecules.[3] Its functional groups offer multiple reactive sites for chemical transformations, making it valuable in the synthesis of pharmaceutical intermediates.

Role as a Pharmaceutical Precursor

In drug development, scaffolds like this compound are essential for constructing novel molecular entities. The aldehyde group can undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, or oxidation to form carboxylic acids. The hydroxyl group can be alkylated or acylated, while the chloro and methoxy groups modify the electronic properties and steric profile of the molecule.

A related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5] This suggests that derivatives of this chemical class are of significant interest for developing new antimicrobial agents. The mechanism of action for HMB involves targeting the bacterial cell membrane.[5]

Conceptual Drug Synthesis Pathway

The following diagram illustrates how this compound could be utilized as a starting material in a hypothetical multi-step synthesis of a bioactive compound.

G cluster_0 cluster_1 cluster_2 start 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde reductive_amination Reductive Amination (with R-NH2) start->reductive_amination intermediate1 Intermediate A (Secondary Amine) reductive_amination->intermediate1 etherification Williamson Ether Synthesis (with R'-X) intermediate1->etherification intermediate2 Intermediate B (Ether Linkage) etherification->intermediate2 coupling Palladium-Catalyzed Coupling Reaction intermediate2->coupling final_product Bioactive Target Molecule coupling->final_product

Caption: Hypothetical pathway using the title compound as a scaffold in drug synthesis.

Safety, Handling, and Spectroscopic Data

Proper handling and awareness of potential hazards are crucial when working with any chemical intermediate.

Hazard Identification and Safety Protocols

Based on available Safety Data Sheets (SDS) for structurally similar compounds, this compound should be handled with care. The primary hazards are related to irritation.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.[6][7]
Eye Irritation Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6][7]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[6][7][8]

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory. For handling larger quantities of the solid, a dust mask (e.g., N95) is recommended.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

Expected Spectroscopic Data

While specific spectra for this compound require experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure. These data are vital for quality control and reaction monitoring.

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) appearing as doublets or singlets in the aromatic region (~6.0-7.5 ppm).- Phenolic hydroxyl proton (OH) singlet (variable, ~5-12 ppm).- Methoxy protons (OCH₃) singlet (~3.8-4.0 ppm).
¹³C NMR - Aldehyde carbonyl carbon (~190 ppm).- Aromatic carbons, including those attached to O, Cl, and C=O (~100-165 ppm).- Methoxy carbon (~55-60 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch (~3200-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aldehyde C=O stretch (~1650-1680 cm⁻¹).- C=C aromatic ring stretches (~1500-1600 cm⁻¹).- C-O ether stretch (~1200-1300 cm⁻¹).
Mass Spec (MS) - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for chlorine (approx. 3:1 ratio).

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. Its well-defined structure provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

A Senior Application Scientist's Guide to Determining the Solubility Profile of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Ambiguity to Actionable Insight

In the realm of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary checkbox; it is a cornerstone of its developability. For a molecule like 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science, a well-defined solubility profile is the gateway to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide eschews a rigid, one-size-fits-all approach. Instead, it provides a comprehensive framework grounded in scientific first principles and validated methodologies to empower researchers to meticulously characterize the solubility of this compound and, by extension, other novel chemical entities. We will delve into not just the "how" but the "why," ensuring that each experimental step is a deliberate and informed decision.

Section 1: Theoretical Underpinnings of Solubility: A Predictive Framework

Before embarking on experimental determination, a robust theoretical understanding of the factors governing solubility is paramount. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] Let's dissect the molecular structure of this compound to predict its behavior in various solvent classes.

Molecular Structure Analysis:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces polarity and the capacity for hydrogen bonding.[4][5][6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is inherently nonpolar, contributing to hydrophobic character.

  • Substituents: The chloro (-Cl) and methoxy (-OCH3) groups add further complexity. The electronegative chlorine atom induces a dipole moment, while the methoxy group can accept a hydrogen bond.

Predicted Solubility Behavior:

Based on this analysis, we can anticipate that this compound will exhibit a degree of solubility in a range of solvents:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds with the hydroxyl and aldehyde groups suggests potential solubility in these solvents.[4][5][6][7] Water, being highly polar, will interact favorably with the polar functionalities.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can accept hydrogen bonds, interacting favorably with the polar parts of the molecule.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the significant polarity of the molecule. However, the nonpolar aromatic ring may allow for some minimal interaction.[9]

This predictive framework is a crucial first step, guiding the selection of an appropriate range of solvents for experimental investigation.

Section 2: Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] This technique ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:
  • This compound (solid form)

  • A range of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol:
  • Preparation of Solvent Media: Prepare a sufficient volume of each selected solvent. For aqueous solubility, use purified water and consider buffers to assess pH-dependent solubility.

  • Addition of Excess Solid: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, to ensure saturation is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, two common methods are:

    • Centrifugation: Centrifuge the vials to pellet the solid material.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[12][13]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.[14][15]

  • Data Analysis and Reporting: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L. Perform each determination in triplicate to ensure reproducibility.[13]

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh Excess Compound mix Add Compound to Solvent prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Shake at Controlled Temperature (24-72h) mix->shake settle Allow Solid to Settle shake->settle separate Centrifuge or Filter Supernatant settle->separate dilute Dilute Saturated Solution separate->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Section 3: Interpreting the Results: A Deeper Dive into Solute-Solvent Interactions

The quantitative data obtained from the shake-flask experiments should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)
Polar Protic Water[Experimental Value]
Ethanol[Experimental Value]
Methanol[Experimental Value]
Polar Aprotic Acetone[Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value]
Ethyl Acetate[Experimental Value]
Nonpolar Dichloromethane[Experimental Value]
Toluene[Experimental Value]
Hexane[Experimental Value]

The observed solubility values can be rationalized by considering the specific intermolecular forces at play between the solute and each solvent.[9]

  • High Solubility in Polar Protic and Aprotic Solvents: This would be attributed to strong dipole-dipole interactions and, crucially, hydrogen bonding between the hydroxyl and aldehyde groups of the solute and the polar solvent molecules.[4][8]

  • Moderate to Low Solubility in Less Polar Solvents: As the polarity of the solvent decreases, the energetic favorability of solvating the polar functional groups of this compound diminishes, leading to lower solubility.

  • Insolubility in Nonpolar Solvents: The energy required to break the strong intermolecular forces between the polar solute molecules (solute-solute interactions) would not be compensated by the weak van der Waals forces formed with nonpolar solvent molecules (solute-solvent interactions), resulting in poor solubility.[9]

Diagram of Key Molecular Interactions Influencing Solubility:

Molecular_Interactions cluster_solute This compound cluster_solvents Solvent Types solute Molecule -OH (H-bond donor/acceptor) -CHO (H-bond acceptor) -Aromatic Ring (Nonpolar) -Cl, -OCH3 (Polar) polar_protic Polar Protic (e.g., Water) - H-bond donor/acceptor solute->polar_protic Strong H-Bonding & Dipole-Dipole Interactions (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor - Dipole solute->polar_aprotic Dipole-Dipole & H-Bond Acceptance (Good Solubility) nonpolar Nonpolar (e.g., Hexane) - van der Waals forces solute->nonpolar Weak van der Waals Interactions (Low Solubility)

Caption: Intermolecular forces governing the solubility of the target compound.

Section 4: Safety and Handling Considerations

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory. While a specific SDS for the target compound was not found, related compounds indicate that standard laboratory precautions should be observed.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Foundation for Further Development

This guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound. By integrating theoretical predictions with a robust experimental methodology, researchers can generate the actionable data necessary to advance their research and development efforts. A thorough understanding of solubility is not just a data point; it is a critical piece of the puzzle in unlocking the full potential of a novel chemical entity.

References

Spectroscopic Elucidation of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. The unique arrangement of its functional groups—a halogen, a hydroxyl group, a methoxy group, and an aldehyde—on the benzene ring suggests a rich chemical reactivity and potential for diverse biological activities. Accurate structural confirmation is paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of such characterization.

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in established principles of spectroscopic interpretation and are supported by comparative analysis with well-characterized, structurally related molecules. The methodologies for acquiring such spectra are also detailed to provide a comprehensive resource for researchers.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1H-OH
~10.3Singlet1H-CHO
~6.5Singlet1HAr-H
~6.4Singlet1HAr-H
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~195C=O (aldehyde)
~165C-O (methoxy)
~160C-OH
~135C-Cl
~115C-CHO
~100C-H
~98C-H
~56-OCH₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methoxy)
2850 - 2750WeakC-H stretch (aldehyde)
1680 - 1660StrongC=O stretch (aldehyde)
1600 - 1580MediumC=C stretch (aromatic)
1480 - 1440MediumC=C stretch (aromatic)
1250 - 1200StrongC-O stretch (aryl ether)
850 - 750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/zPredicted Identity
186/188[M]⁺ (Molecular ion)
185/187[M-H]⁺
157/159[M-CHO]⁺
142/144[M-CHO-CH₃]⁺
127[M-CHO-Cl]⁺

Detailed Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the substitution pattern.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet in the downfield region, typically between 11.0 and 12.0 ppm. Its chemical shift can be concentration-dependent and the peak may be broadened due to hydrogen bonding and exchange with trace amounts of water.

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current. It is predicted to resonate as a sharp singlet around 10.3 ppm.

  • Aromatic Protons (Ar-H): There are two aromatic protons in the molecule. Due to the substitution pattern, they are not adjacent and therefore will likely appear as two distinct singlets. The electron-donating hydroxyl and methoxy groups will shield these protons, while the electron-withdrawing aldehyde and chloro groups will deshield them. The proton at C5 is flanked by the methoxy and chloro groups and is expected around 6.5 ppm. The proton at C3 is positioned between the aldehyde and methoxy groups and is predicted to be at a similar chemical shift, around 6.4 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at a chemical shift of around 195 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • The carbons bearing the oxygen atoms (C4 and C6) will be significantly deshielded, with predicted shifts around 165 ppm (C4, attached to -OCH₃) and 160 ppm (C6, attached to -OH).

    • The carbon attached to the chlorine atom (C2) is also expected to be downfield, around 135 ppm.

    • The carbon to which the aldehyde group is attached (C1) is predicted to be around 115 ppm.

    • The two carbons bearing hydrogen atoms (C3 and C5) will be the most upfield of the aromatic carbons, with predicted shifts around 100 ppm and 98 ppm, respectively.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear as medium intensity bands between 3100 and 3000 cm⁻¹. The C-H stretching of the methoxy group will likely be observed between 2950 and 2850 cm⁻¹. The characteristic, and often weak, aldehyde C-H stretch is expected in the 2850-2750 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group should be present in the range of 1680-1660 cm⁻¹.

  • C=C Stretches: Aromatic C=C double bond stretching vibrations will give rise to medium intensity bands in the 1600-1440 cm⁻¹ region.

  • C-O Stretches: A strong band corresponding to the aryl ether C-O stretching is predicted to be in the 1250-1200 cm⁻¹ range.

  • C-Cl Stretch: A strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region, between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion ([M]⁺): The molecular ion peak is predicted at an m/z of 186. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 188 with about one-third the intensity of the molecular ion peak is expected.

  • Key Fragmentations:

    • Loss of a hydrogen atom from the aldehyde group would result in a fragment at m/z 185/187 ([M-H]⁺).

    • Cleavage of the formyl group (-CHO) would lead to a significant fragment at m/z 157/159 ([M-CHO]⁺).

    • Subsequent loss of a methyl radical from the methoxy group could produce a fragment at m/z 142/144.

    • Loss of the chlorine atom from the [M-CHO]⁺ fragment would give a fragment at m/z 127.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an aromatic aldehyde like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Visualizations

MS_Fragmentation Predicted Mass Spectrometry Fragmentation Pathways mol_ion [C8H7ClO3]⁺˙ m/z = 186/188 frag1 [C8H6ClO3]⁺ m/z = 185/187 mol_ion->frag1 - H˙ frag2 [C7H6ClO2]⁺ m/z = 157/159 mol_ion->frag2 - CHO˙ frag3 [C6H3ClO]⁺˙ m/z = 142/144 frag2->frag3 - CH3˙

An In-depth Technical Guide to the Potential Reactive Sites of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] Their reactivity is intricately governed by the nature and position of substituents on the aromatic ring, which modulate the electronic and steric environment of the core structure. This guide focuses on a particularly interesting scaffold: 2-Chloro-6-hydroxy-4-methoxybenzaldehyde (C₈H₇ClO₃).

This molecule presents a fascinating case study in chemical reactivity, featuring four distinct functional groups—aldehyde, hydroxyl, methoxy, and chloro—each imparting unique properties. The interplay of their electronic effects (both inductive and resonance) and steric hindrance creates a nuanced reactivity map with multiple, selectively addressable sites. Understanding these sites is paramount for chemists aiming to utilize this compound as a building block for more complex molecular architectures. This document provides a comprehensive analysis of the molecule's structure, predicts its behavior in various chemical transformations, and offers practical insights for its application in synthesis.

Structural and Electronic Profile

The reactivity of this compound is best understood by dissecting the contribution of each substituent to the overall electronic distribution and geometry of the molecule.

  • Aldehyde (-CHO): The formyl group is a powerful electron-withdrawing group through both resonance and induction. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[3] Its carbonyl carbon is a key electrophilic site for nucleophilic addition.

  • Hydroxyl (-OH): As a phenolic hydroxyl group, it is a strong resonance-based electron-donating group and a potent activator for the aromatic ring, directing incoming electrophiles to its ortho and para positions.

  • Methoxy (-OCH₃): Similar to the hydroxyl group, the methoxy group is a strong activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the ring.

  • Chloro (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing via induction but electron-donating through resonance. Overall, it is a deactivating but ortho, para-directing substituent.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the potential for a strong intramolecular hydrogen bond between the phenolic proton of the C6-hydroxyl group and the carbonyl oxygen of the C1-aldehyde. This six-membered ring interaction stabilizes the planar conformation of the aldehyde group, reduces the acidity of the hydroxyl proton, and decreases the electrophilicity of the aldehyde carbon, a phenomenon observed in similar ortho-hydroxybenzaldehydes.[4]

The collective influence of these groups transforms the benzene ring into a highly polarized system with several distinct reactive centers.

Mapping the Reactive Sites: A Hierarchical Analysis

The molecule offers four primary loci for chemical transformation: the aldehyde group, the phenolic hydroxyl group, the aromatic ring itself, and the carbon atom bearing the chloro substituent.

Reactions at the Aldehyde Group (C1)

The aldehyde's carbonyl carbon is an electrophilic center, though its reactivity is tempered by the aforementioned intramolecular hydrogen bond. It remains a viable site for a range of nucleophilic addition and condensation reactions.

  • Nucleophilic Addition: It readily reacts with various nucleophiles. Common transformations include the formation of Schiff bases with primary amines, oximes with hydroxylamine, hydrazones with hydrazine derivatives, and acetals with alcohols under acidic conditions.[1][3][5]

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid (2-chloro-6-hydroxy-4-methoxybenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction: Selective reduction to the primary alcohol (2-chloro-6-hydroxy-4-methoxybenzyl alcohol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄), which typically does not affect the aromatic ring or the chloro group.

  • Condensation Reactions: While sterically hindered by the ortho-chloro and ortho-hydroxyl groups, the aldehyde can still participate in base-catalyzed condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with active methylene compounds.

Reactions Involving the Hydroxyl Group (C6)

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This opens pathways for O-functionalization.

  • Acidity and Salt Formation: The proton is acidic (pKa ≈ 7-10), readily reacting with bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide salt.

  • Etherification (O-Alkylation): The resulting phenoxide is an excellent nucleophile for Williamson ether synthesis, reacting with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether.

  • Esterification (O-Acylation): Acylation with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) will produce the corresponding phenyl ester.

Electrophilic Aromatic Substitution (EAS) on the Ring

Predicting the site of electrophilic attack requires evaluating the combined directing effects of all four substituents. The hierarchy of activation is generally: -OH > -OCH₃ > -Cl > -CHO .

  • -OH (at C6): Strongly activating, directs ortho (C5) and para (C3 - blocked).

  • -OCH₃ (at C4): Strongly activating, directs ortho (C3, C5) and para (C6 - blocked).

  • -Cl (at C2): Deactivating, directs ortho (C3) and para (C5).

  • -CHO (at C1): Strongly deactivating, directs meta (C3, C5).

The positions C3 and C5 are the only available sites. Position C5 is overwhelmingly the most activated site. It is ortho to the powerful -OH activator and ortho to the -OCH₃ activator, while also being the para position relative to the -Cl director. The deactivating meta-directing effect of the aldehyde at this position is easily overcome by the potent activating groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are strongly predicted to occur at the C5 position .

Nucleophilic Aromatic Substitution (SNAr) at C2

The presence of a halogen (Cl) on a benzene ring typically makes it resistant to nucleophilic attack. However, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[6]

In this molecule, the powerful electron-withdrawing aldehyde group is positioned ortho to the chlorine atom. This geometry strongly activates the C2 position for attack by potent nucleophiles (e.g., methoxide, amines, thiols), enabling the displacement of the chloride ion. This pathway provides a valuable method for introducing a variety of functional groups at the C2 position.

Summary of Reactivity and Data

The following table summarizes the primary reactive sites and potential transformations.

Reactive SitePositionType of ReactionKey ReagentsPredicted Product Class
Aldehyde CarbonylC1Nucleophilic AdditionAmines, Alcohols, Grignard ReagentsImines, Acetals, Secondary Alcohols
Aldehyde GroupC1OxidationKMnO₄, Ag₂OCarboxylic Acid
Aldehyde GroupC1ReductionNaBH₄, LiAlH₄Primary Alcohol
Hydroxyl ProtonO-H at C6Deprotonation / Salt FormationNaOH, K₂CO₃Phenoxide Salt
Hydroxyl OxygenO at C6O-Alkylation / O-AcylationAlkyl Halides, Acyl ChloridesEthers, Esters
Aromatic RingC5Electrophilic SubstitutionHNO₃/H₂SO₄, Br₂, Acyl Halides/AlCl₃5-Nitro, 5-Bromo, 5-Acyl derivatives
Chloro-substituted CarbonC2Nucleophilic Aromatic SubstitutionNaOCH₃, R-NH₂, NaSH2-Methoxy, 2-Amino, 2-Thiol derivatives

Visualization of Molecular Reactivity

The following diagrams illustrate the key concepts discussed.

Caption: Reactivity map of this compound.

Example Experimental Protocol: Schiff Base Synthesis

This protocol details the synthesis of an imine (Schiff base) from this compound and aniline, illustrating a reaction at the aldehyde group.

Objective: To synthesize N-(2-chloro-6-hydroxy-4-methoxybenzylidene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Dissolve this compound (e.g., 1.86 g, 10 mmol) in 50 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Add aniline (0.98 g, 10.5 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Experimental_Workflow start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_reagents Add Aniline & Catalytic Acetic Acid dissolve->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool Mixture & Induce Precipitation monitor->cool Complete filter Filter & Wash Solid Product cool->filter dry Dry Product under Vacuum filter->dry characterize Characterize (NMR, IR, MS) dry->characterize end_node End characterize->end_node

Caption: Workflow for the synthesis of a Schiff base.

Conclusion

This compound is a richly functionalized aromatic compound with a highly predictable and versatile reactivity profile. The strategic placement of activating and deactivating groups creates a hierarchy of reactive sites that can be addressed with high selectivity. The C5 position is primed for electrophilic attack, the C2 position is activated for nucleophilic substitution, and the aldehyde and hydroxyl groups provide handles for a vast array of classical organic transformations. For researchers in drug discovery and materials science, this molecule represents a valuable and powerful building block, offering multiple avenues for the construction of complex and novel chemical entities.

References

The Pivotal Role of Substituted Hydroxybenzaldehydes in Modern Drug Discovery and Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted hydroxybenzaldehydes represent a versatile class of aromatic compounds that serve as crucial building blocks in a multitude of scientific disciplines. Their inherent chemical reactivity, stemming from the presence of hydroxyl and aldehyde functional groups on a benzene ring, allows for a wide array of chemical modifications, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of substituted hydroxybenzaldehydes, with a particular focus on their burgeoning role in medicinal chemistry and materials science. We will delve into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Substituted Hydroxybenzaldehydes

The fundamental structure of a hydroxybenzaldehyde consists of a benzene ring bearing both a hydroxyl (-OH) and an aldehyde (-CHO) group. The relative positions of these functional groups (ortho, meta, or para) and the nature and position of other substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and biological activity.[3] This structural diversity is the cornerstone of their wide-ranging applications, from imparting specific flavors and fragrances to serving as precursors for complex therapeutic agents.[4][5] For instance, the para-isomer, 4-hydroxybenzaldehyde, is a key intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and antimicrobial compounds.[1][6]

The reactivity of the hydroxyl and aldehyde groups provides a versatile platform for synthetic chemists. The hydroxyl group can undergo etherification and esterification, while the aldehyde group is amenable to oxidation, reduction, and condensation reactions, such as the formation of Schiff bases.[1][5] This dual reactivity allows for the construction of complex molecular architectures with tailored biological activities.

Synthetic Strategies: Tailoring Functionality

The synthesis of substituted hydroxybenzaldehydes can be achieved through various methods, with the choice of route often dictated by the desired substitution pattern and scalability.

Formylation of Phenols

A common and direct approach to synthesizing hydroxybenzaldehydes is the formylation of phenols. The Reimer-Tiemann reaction, for example, involves the ortho-formylation of phenols using chloroform in a basic solution.[7] However, this method can suffer from low yields and the formation of byproducts.[8]

A modified approach involves the reaction of a phenol with formaldehyde in the presence of a magnesium methoxide complex, which can achieve high ortho-selectivity.[9] This method offers a higher yield of the desired salicylaldehyde (2-hydroxybenzaldehyde).[9]

Protocol: Ortho-Selective Synthesis of Salicylaldehyde [9]

  • Preparation of Phenol Magnesium Methoxide Complex: In an anhydrous medium, react phenol with magnesium methoxide. This step is crucial for directing the formylation to the ortho position.

  • Formylation: Introduce paraformaldehyde to the phenol magnesium salt.

  • Work-up and Purification: Quench the reaction and remove impurities through successive liquid-liquid extractions with water and acid washes.

  • Characterization: Confirm the structure and purity of the resulting salicylaldehyde using FT-IR, ¹H NMR, and GC/MS.

Oxidation of Substituted Cresols

The oxidation of p-cresol and its derivatives is a widely used industrial method for producing 4-hydroxybenzaldehyde.[1][10] This process often employs a catalyst and can be optimized for high yield and selectivity.[10]

Workflow for the Synthesis of 4-Hydroxybenzaldehyde via p-Cresol Oxidation

G p_cresol p-Cresol reaction Oxidation Reaction p_cresol->reaction catalyst Catalyst (e.g., Cobalt compound) catalyst->reaction base Base (e.g., NaOH) base->reaction oxygen Oxygen/Air oxygen->reaction hba_4 4-Hydroxybenzaldehyde reaction->hba_4 purification Purification (e.g., Distillation, Recrystallization) hba_4->purification final_product Pure 4-Hydroxybenzaldehyde purification->final_product

Caption: Synthesis of 4-Hydroxybenzaldehyde from p-Cresol.

Multi-step Synthesis from Substituted Phenols

More complex substituted hydroxybenzaldehydes can be prepared through multi-step synthetic sequences. For instance, a process for preparing 3-alkoxy-4-hydroxybenzaldehydes involves carboxylation, hydroxymethylation, oxidation, and subsequent decarboxylation of a substituted phenol.[11]

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of substituted hydroxybenzaldehydes are paramount, particularly in drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[12][13] The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern, while the aldehyde proton gives a characteristic signal around 9.8 ppm.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands include a broad O-H stretch for the hydroxyl group and a sharp C=O stretch for the aldehyde group.[12]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[12]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to the substitution pattern and pH.[14]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the quantification of substituted hydroxybenzaldehydes.[15] Reversed-phase chromatography is typically employed to separate the analyte based on its polarity.[15]

  • Gas Chromatography (GC): GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable hydroxybenzaldehyde derivatives.[15][16]

Table 1: Spectroscopic Data for 4-Bromo-2-hydroxybenzaldehyde [12]

Spectroscopic TechniqueKey Observations
¹H NMRAldehyde proton (~9.8 ppm, singlet), Aromatic protons (multiplet), Hydroxyl proton (~11.0 ppm, singlet)
IR SpectroscopyCharacteristic absorption bands for substituted aromatic aldehydes.
Mass SpectrometryExpected molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to bromine isotopes.

Protocol: Quantification of 4-Bromo-2-hydroxybenzaldehyde by HPLC-UV [15]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reagents and Materials: 4-Bromo-2-hydroxybenzaldehyde reference standard, HPLC-grade acetonitrile, and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration within the calibration range. Filter the solution before injection.

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Data Analysis: Determine the concentration of 4-Bromo-2-hydroxybenzaldehyde in the sample by comparing its peak area to the calibration curve.

Applications in Medicinal Chemistry: A Scaffold for Bioactivity

Substituted hydroxybenzaldehydes are a rich source of lead compounds in drug discovery due to their diverse biological activities.[2][4]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of substituted hydroxybenzaldehyde derivatives.[17][18] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[19] For example, certain benzyloxybenzaldehyde derivatives have shown significant activity against human leukemia (HL-60) cells by inducing apoptosis and causing a loss of mitochondrial membrane potential.[19] The lipophilicity and position of substituents on the benzene ring are critical determinants of their cytotoxic activity.[17]

Signaling Pathway Implicated in the Anticancer Activity of some Benzyloxybenzaldehyde Derivatives

G compound Benzyloxybenzaldehyde Derivative mitochondria Mitochondria compound->mitochondria cell_cycle Cell Cycle Progression compound->cell_cycle membrane_potential Loss of Mitochondrial Membrane Potential mitochondria->membrane_potential apoptosis Apoptosis Induction membrane_potential->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Inhibition g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest g2m_arrest->cancer_cell Inhibition

Caption: Mechanism of anticancer action.

Antioxidant Activity

The hydroxyl group on the aromatic ring endows many substituted hydroxybenzaldehydes with antioxidant properties.[3][13] They can act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous diseases.[3][20] The antioxidant capacity is influenced by the number and position of hydroxyl groups, with dihydroxy derivatives often exhibiting enhanced activity.[3] For instance, p-hydroxybenzaldehyde has been shown to protect against oxidative stress by activating antioxidant enzymes like superoxide dismutase (SOD) and catalase.[20]

The Nrf2/HO-1 signaling pathway is a key mechanism through which some phenolic compounds, including p-hydroxybenzaldehyde, exert their antioxidant and anti-inflammatory effects.[21]

Anti-inflammatory and Vasculoprotective Effects

Substituted hydroxybenzaldehydes have also been investigated for their anti-inflammatory and vasculoprotective properties.[4][22] 3-Hydroxybenzaldehyde has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce inflammation in endothelial cells, suggesting its potential in the management of atherosclerosis.[22][23]

Applications in Materials Science and Other Industries

Beyond the pharmaceutical realm, substituted hydroxybenzaldehydes are valuable in materials science and other industrial sectors.

  • Polymers and Resins: 4-Hydroxybenzaldehyde is a precursor in the synthesis of phenolic resins and other polymers used in coatings, adhesives, and composite materials.[6] Oligomers of 4-hydroxybenzaldehyde have been synthesized and characterized for their thermal stability.[24]

  • Flavors and Fragrances: Due to their characteristic aromas, hydroxybenzaldehydes and their derivatives are used in the food and cosmetic industries.[2][4] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prominent example.[5]

  • Agrochemicals: They serve as intermediates in the production of herbicides, pesticides, and fungicides.[2][6]

Conclusion and Future Perspectives

Substituted hydroxybenzaldehydes are a class of compounds with remarkable versatility and a broad spectrum of applications. Their synthetic accessibility and the tunability of their properties through substitution make them an enduring focus of research in both academia and industry. The continued exploration of their biological activities, particularly in the context of complex diseases like cancer and neurodegenerative disorders, holds significant promise for the development of novel therapeutics. Furthermore, their role as building blocks in the creation of advanced materials with tailored properties ensures their continued importance in materials science. As our understanding of structure-activity relationships deepens, the rational design of new substituted hydroxybenzaldehyde derivatives with enhanced efficacy and selectivity will undoubtedly pave the way for exciting innovations in medicine and technology.

References

Methodological & Application

using 2-Chloro-6-hydroxy-4-methoxybenzaldehyde in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Pharmaceutical Applications of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical synthesis. Due to the limited availability of established applications for this specific isomer, this document focuses on a robust protocol for its synthesis from commercially available starting materials and explores its potential utility in the creation of medicinally relevant scaffolds. The protocols and applications described herein are grounded in established chemical principles and are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of pharmaceutical synthesis, offering a versatile functional group handle for a wide range of chemical transformations.[1][2] The aldehyde moiety can readily participate in nucleophilic additions, condensations, and reductive aminations, making it a gateway to a diverse array of molecular architectures, including various heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).[1] The specific substitution pattern on the aromatic ring plays a crucial role in modulating the electronic properties and steric environment of the aldehyde, as well as influencing the physicochemical properties of the final drug molecule, such as metabolic stability and target binding affinity.

This compound (CAS No. 116475-68-4) is a particularly interesting, yet underexplored, building block.[3] Its key structural features include:

  • An ortho-hydroxy group , which can act as a directing group in further electrophilic substitutions, participate in intramolecular hydrogen bonding to influence conformation, and serve as a handle for O-alkylation or esterification.

  • A chloro substituent , which can enhance membrane permeability and introduce a potential metabolic blocking site.

  • A methoxy group , which can influence solubility and engage in specific interactions with biological targets.

This unique combination of functional groups makes this compound a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound

The most direct and regioselective route to this compound is the ortho-formylation of the corresponding phenol, 3-Chloro-5-methoxyphenol. The Duff reaction or the Reimer-Tiemann reaction can be employed, but a more modern and often higher-yielding method involves the use of paraformaldehyde with magnesium chloride and a tertiary amine base.[4] This method is known for its high regioselectivity for the position ortho to the hydroxyl group.

Starting Material: 3-Chloro-5-methoxyphenol
PropertyValue
CAS Number 65262-96-6
Molecular Formula C₇H ₇ClO₂
Molecular Weight 158.58 g/mol
Appearance Light yellow to brown powder
Melting Point 99 °C
Purity ≥ 98%
Safety Considerations Irritant. Handle with appropriate PPE.

Data sourced from NINGBO INNO PHARMCHEM CO.,LTD.[5]

Protocol: Ortho-Formylation of 3-Chloro-5-methoxyphenol

This protocol is adapted from the general procedure for the ortho-formylation of phenols.[4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the reagents and reduce the yield.

  • Magnesium Chloride: Acts as a Lewis acid to chelate with the phenolic oxygen, increasing the electron density at the ortho position and facilitating electrophilic attack.

  • Triethylamine (Et₃N): A non-nucleophilic base used to scavenge the HCl generated during the formation of the active formylating agent.

  • Paraformaldehyde: A stable source of formaldehyde that depolymerizes in situ to provide the formylating species.

  • Reflux in THF: Provides the necessary thermal energy to drive the reaction to completion in a suitable solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.43 g, 15 mmol).

  • Addition of Reagents: Add 3-Chloro-5-methoxyphenol (1.59 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the mixture under a nitrogen atmosphere.

  • Base Addition: Slowly add triethylamine (5.3 mL, 37.5 mmol) to the stirring suspension.

  • Addition of Paraformaldehyde: Carefully add paraformaldehyde (2.03 g, 67.5 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexane gradient) to yield this compound.

Expected Outcome: A white to off-white solid.

Characterization Data for this compound:

PropertyValue
CAS Number 116475-68-4
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
SMILES Code O=CC1=C(O)C=C(OC)C=C1Cl

Data sourced from BLD Pharm.[3]

Synthesis_Workflow cluster_reagents Reagents cluster_process Process phenol 3-Chloro-5-methoxyphenol setup Reaction Setup (Anhydrous THF) phenol->setup mgcl2 MgCl₂ mgcl2->setup et3n Et₃N et3n->setup paraform Paraformaldehyde paraform->setup reflux Reflux (12-24h) setup->reflux workup Aqueous Work-up (1M HCl) reflux->workup purify Purification (Chromatography) workup->purify product 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde purify->product

Caption: Synthesis workflow for this compound.

Application Note 1: Synthesis of Novel Benzimidazole Scaffolds

Background: The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, anticancer, and antifungal properties. A common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of a substituted o-phenylenediamine with a benzaldehyde derivative.

Proposed Application: this compound can be used to synthesize novel 2-(2-chloro-6-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole derivatives. The substitution pattern on the phenyl ring at the 2-position can lead to new intellectual property and potentially unique biological activities.

Protocol: Condensation with o-Phenylenediamine

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and can be heated to the temperatures required for this condensation.

  • Catalyst: Sodium metabisulfite (Na₂S₂O₅) acts as a mild catalyst and a reducing agent that can help prevent the oxidation of the o-phenylenediamine starting material.

  • Reflux: The reaction requires heat to drive the condensation and subsequent cyclization/aromatization to form the benzimidazole ring.

Step-by-Step Methodology:

  • Reactant Mixture: In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in dimethylformamide (DMF, 30 mL).

  • Catalyst Addition: Add sodium metabisulfite (1.90 g, 10 mmol) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 3-4 hours, monitoring by TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual DMF and inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(2-chloro-6-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole.

Benzimidazole_Synthesis aldehyde 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde reaction_step Condensation & Cyclization (DMF, Reflux) aldehyde->reaction_step diamine o-Phenylenediamine diamine->reaction_step catalyst Na₂S₂O₅ (Catalyst) catalyst->reaction_step product 2-Substituted Benzimidazole Derivative reaction_step->product

Caption: Synthesis of a novel benzimidazole derivative.

Application Note 2: Knoevenagel Condensation for Bioactive Intermediates

Background: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. When nitroalkanes are used, the resulting nitroalkenes are versatile intermediates. For instance, 1-phenyl-2-nitropropene, synthesized from benzaldehyde and nitroethane, is a precursor in the manufacture of amphetamine.[6]

Proposed Application: this compound can undergo a Knoevenagel condensation with nitroethane to produce (E)-1-(2-chloro-6-hydroxy-4-methoxyphenyl)-2-nitroprop-1-ene. This intermediate, with its unique substitution pattern, could be a precursor for novel psychoactive compounds or other biologically active amines after reduction of the nitro group and the double bond.

Protocol: Knoevenagel Condensation with Nitroethane

Causality Behind Experimental Choices:

  • Catalyst: A primary amine like n-butylamine is a classic catalyst for the Henry-Knoevenagel reaction. It acts as a base to deprotonate the nitroethane and facilitates the condensation.

  • Solvent: A non-polar solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.

  • Azeotropic Removal of Water: The formation of water as a byproduct can inhibit the reaction. Its continuous removal is crucial for achieving a high yield.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1.87 g, 10 mmol), nitroethane (1.13 g, 15 mmol), and toluene (100 mL).

  • Catalyst Addition: Add n-butylamine (0.2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography to yield the pure nitropropene derivative.

Knoevenagel_Condensation aldehyde 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde reaction_step Knoevenagel Condensation (Toluene, Dean-Stark) aldehyde->reaction_step nitroethane Nitroethane nitroethane->reaction_step catalyst n-Butylamine catalyst->reaction_step product Substituted 1-Phenyl-2-nitropropene reaction_step->product

Caption: Knoevenagel condensation workflow.

References

Application Notes and Protocols for the Formylation of 3-Chloro-5-methoxyphenol to Synthesize 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Hydroxybenzaldehydes

Substituted hydroxybenzaldehydes are a critical class of intermediates in the pharmaceutical and fine chemical industries. Their unique arrangement of functional groups—aldehyde, hydroxyl, and other substituents—provides a versatile scaffold for the synthesis of complex molecules, including natural products, active pharmaceutical ingredients (APIs), and molecular probes. The target molecule, 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, is a prime example of such a valuable building block, where the specific placement of the chloro, hydroxyl, methoxy, and formyl groups offers multiple reactive sites for further chemical transformations. This guide provides a detailed protocol and the underlying scientific rationale for the synthesis of this compound via the Duff formylation reaction, a classic method for the ortho-formylation of phenols.

Choosing the Right Formylation Strategy: The Duff Reaction

Several methods exist for the introduction of a formyl group onto an aromatic ring, including the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. For the formylation of phenols, particularly when ortho-selectivity is desired, the Duff reaction presents a compelling choice.[1][2] Named after James C. Duff, this reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2]

The primary advantages of the Duff reaction in this context are:

  • Safety: It avoids the use of highly toxic reagents like hydrogen cyanide (HCN), which is a key component of the Gattermann reaction.[3]

  • ortho-Selectivity: The reaction mechanism inherently favors formylation at the position ortho to the hydroxyl group in phenols, which is a crucial requirement for the synthesis of the target molecule.[1][4]

  • Operational Simplicity: The reaction is relatively straightforward to set up and perform with standard laboratory equipment.

The starting material for this synthesis is 3-Chloro-5-methoxyphenol. The hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. The methoxy group is also activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. In this substrate, the positions ortho to the hydroxyl group (C2 and C6) are the most activated and sterically accessible for formylation. Therefore, the Duff reaction is an excellent candidate for achieving the desired regioselectivity.

Reaction Mechanism: Unraveling the Duff Formylation

The Duff reaction proceeds through an electrophilic aromatic substitution pathway. The key steps are as follows:

  • Formation of the Electrophile: In the acidic medium, hexamethylenetetramine is protonated and subsequently fragments to generate a reactive iminium ion (CH₂⁺=NR₂). This iminium ion is the active electrophile in the reaction.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the iminium ion. The strong activating effect of the hydroxyl group directs this attack preferentially to the ortho position.[5]

  • Intermediate Formation: This attack results in the formation of a benzylamine intermediate.[2]

  • Oxidation and Hydrolysis: An intramolecular redox reaction occurs, raising the oxidation state of the benzylic carbon to that of an aldehyde. The final step involves hydrolysis of the resulting imine in the presence of acid to yield the aldehyde product.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Duff reaction on substituted phenols and is optimized for the specific substrate, 3-Chloro-5-methoxyphenol.[1][6]

Table of Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
3-Chloro-5-methoxyphenolC₇H₇ClO₂158.585.0 g31.5Starting material.
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.198.8 g62.8Formylating agent.
Glacial Acetic AcidCH₃COOH60.0550 mL-Solvent and acid catalyst.
Hydrochloric Acid (conc.)HCl36.46~15 mL-For hydrolysis.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-For washing.
Saturated Sodium Chloride Solution (Brine)NaCl58.44As needed-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-methoxyphenol (5.0 g, 31.5 mmol) and hexamethylenetetramine (8.8 g, 62.8 mmol).

    • Rationale: A twofold molar excess of HMTA is used to ensure complete formylation of the starting material.

  • Solvent Addition: To the flask, add 50 mL of glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both the solvent and the acidic catalyst required for the formation of the iminium ion electrophile from HMTA.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 8-10 hours.

    • Rationale: Elevated temperature is necessary to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add 100 mL of water, followed by the dropwise addition of concentrated hydrochloric acid (~15 mL) until the pH is strongly acidic (pH 1-2).

    • Rationale: The addition of water and strong acid is crucial for the hydrolysis of the intermediate imine to the final aldehyde product.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

    • Rationale: Diethyl ether is used to extract the organic product from the aqueous reaction mixture.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Rationale: The washing steps remove impurities and residual acid from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-Chloro-5-methoxyphenol, HMTA, and Acetic Acid to Flask B 2. Reflux for 8-10 hours A->B C 3. Cool and Hydrolyze with HCl B->C Reaction Complete D 4. Extract with Diethyl Ether C->D E 5. Wash with NaHCO₃ and Brine D->E F 6. Dry, Concentrate, and Purify E->F G 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde F->G Final Product

Caption: Experimental workflow for the Duff formylation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the use of standard analytical techniques. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material. The identity and purity of the final product, this compound, should be confirmed by:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence and integration of all protons in the molecule, including the characteristic aldehyde proton peak.

    • ¹³C NMR: To verify the number and types of carbon atoms.

    • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

    • IR Spectroscopy: To identify the characteristic stretching frequencies of the hydroxyl, aldehyde, and other functional groups.

Conclusion

The Duff reaction provides a reliable and relatively safe method for the synthesis of this compound from 3-Chloro-5-methoxyphenol. The ortho-directing nature of the hydroxyl group on the phenol substrate makes this an effective strategy for achieving the desired regioselectivity. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: 2-Chloro-6-hydroxy-4-methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

This compound (CAS No: 116475-68-4) is a highly functionalized aromatic aldehyde that serves as a powerful and versatile starting material in the synthesis of diverse heterocyclic compounds.[1] Its strategic importance stems from the ortho-relationship of the hydroxyl and aldehyde groups, a classic salicylaldehyde framework, which is predisposed to cyclization reactions. The presence of a chloro substituent at the 2-position and a methoxy group at the 4-position provides steric and electronic modulation, influencing reaction pathways and imparting unique physicochemical properties to the resulting heterocyclic scaffolds. These properties are of significant interest in medicinal chemistry, where substituted coumarins, benzofurans, and chromones are recognized as "privileged structures" due to their frequent appearance in biologically active molecules. This guide provides an in-depth exploration of its application in creating these key heterocyclic systems, complete with detailed, field-proven protocols.

Synthesis of Substituted Coumarins via Knoevenagel Condensation

The construction of the coumarin (2H-1-benzopyran-2-one) nucleus is one of the most direct applications of salicylaldehydes. The Knoevenagel condensation provides a reliable and high-yielding pathway to 3-substituted coumarins by reacting the aldehyde with an active methylene compound.[2][3]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound (e.g., diethyl malonate) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type adduct undergoes dehydration. Crucially, the presence of the ortho-hydroxyl group facilitates a subsequent intramolecular transesterification (lactonization), which proceeds spontaneously or upon gentle heating, to form the stable, fused pyrone ring of the coumarin scaffold.[2][4] The chloro and methoxy groups are generally stable under these mild conditions and are carried into the final product, yielding an 8-chloro-6-methoxycoumarin derivative.

Workflow for Coumarin Synthesis

Knoevenagel_Condensation SM 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde Intermediate Aldol Adduct (Unstable) SM->Intermediate Nucleophilic Addition AMC Active Methylene Compound (e.g., Diethyl Malonate) AMC->Intermediate Base Piperidine (Catalyst) Base->AMC Deprotonation Unsaturated α,β-Unsaturated Intermediate Intermediate->Unsaturated Dehydration (-H₂O) Product 8-Chloro-3-ethoxycarbonyl- 6-methoxycoumarin Unsaturated->Product Intramolecular Cyclization (Lactonization)

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Protocol 1: Synthesis of 8-Chloro-3-ethoxycarbonyl-6-methoxycoumarin

This protocol is a representative procedure adapted from established Knoevenagel condensation methods for substituted salicylaldehydes.[3]

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Molar Eq.
This compound 186.59 1.87 g 10.0 1.0
Diethyl malonate 160.17 1.76 g (1.6 mL) 11.0 1.1
Piperidine 85.15 0.1 mL ~1.0 0.1
Ethanol (Absolute) - 30 mL - -

| Hydrochloric Acid (1 M) | - | As needed | - | - |

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.87 g (10.0 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.6 mL (11.0 mmol) of diethyl malonate, followed by the dropwise addition of 0.1 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C). The solution may turn yellow. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation: a. After completion, remove the heat source and allow the flask to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M hydrochloric acid with vigorous stirring. A pale yellow precipitate should form. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual acid and salts.

  • Purification: a. Dry the crude product in a vacuum oven at 50 °C. b. Recrystallize the solid from hot ethanol to yield pale yellow or off-white crystals of 8-Chloro-3-ethoxycarbonyl-6-methoxycoumarin.

Synthesis of Substituted Benzofurans

Benzofurans are another class of heterocyclic compounds readily accessible from salicylaldehydes. A common and effective strategy involves the reaction with α-haloketones or related reagents, followed by a base-mediated intramolecular cyclization. This is often referred to as a Rap-Stoermer reaction.[5][6]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base (e.g., potassium carbonate). The resulting phenoxide acts as a nucleophile, attacking the α-carbon of the halo-ketone (e.g., chloroacetone) in an SN2 reaction to form an ether intermediate. In the presence of the base, the methylene group adjacent to the ketone is deprotonated, creating an enolate. This enolate then undergoes an intramolecular aldol-type condensation with the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzofuran ring. The choice of a non-nucleophilic base like K₂CO₃ is crucial to favor O-alkylation without competing with the phenoxide.

Workflow for Benzofuran Synthesis

Benzofuran_Synthesis SM 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation HK α-Halo Ketone (e.g., Chloroacetone) Ether Ether Intermediate HK->Ether Base K₂CO₃ (Base) Base->SM Base->Ether Phenoxide->Ether O-Alkylation (Sₙ2) Enolate Enolate Intermediate Ether->Enolate Deprotonation Cyclized Cyclized Adduct Enolate->Cyclized Intramolecular Aldol Condensation Product 2-Acetyl-7-chloro- 5-methoxybenzofuran Cyclized->Product Dehydration (-H₂O)

Caption: Reaction pathway for the synthesis of benzofurans.

Protocol 2: Synthesis of 2-Acetyl-7-chloro-5-methoxybenzofuran

This protocol describes a general method for the synthesis of 2-acylbenzofurans from salicylaldehydes.[5][6]

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Molar Eq.
This compound 186.59 1.87 g 10.0 1.0
Chloroacetone 92.52 0.93 g (0.78 mL) 10.0 1.0
Potassium Carbonate (anhydrous, powdered) 138.21 2.76 g 20.0 2.0

| Acetone (dry) | - | 50 mL | - | - |

Procedure:

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.87 g (10.0 mmol) of this compound, 2.76 g (20.0 mmol) of anhydrous potassium carbonate, and 50 mL of dry acetone.

  • Addition of Reagent: Stir the suspension vigorously. Add 0.78 mL (10.0 mmol) of chloroacetone to the mixture dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone. b. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil. c. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer with 1 M sodium hydroxide solution (2 x 25 mL) to remove any unreacted starting material, followed by water (25 mL) and brine (25 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 2-Acetyl-7-chloro-5-methoxybenzofuran.

Synthetic Strategies Towards Substituted Chromones

Direct synthesis of a chromone (4H-1-benzopyran-4-one) from a salicylaldehyde is not a single-step transformation. The aldehyde functionality must first be converted into a ketone (an o-hydroxyacetophenone derivative), which is the key precursor for most chromone syntheses.[7][8]

Synthetic Challenge and Strategy: The primary challenge is the selective conversion of the aldehyde group to an acetyl group (-COCH₃) without affecting the other sensitive functional groups. A plausible and robust multi-step strategy is outlined below.

  • Phenolic Protection: The acidic hydroxyl group is first protected to prevent it from interfering in subsequent steps. A common protecting group is methoxymethyl (MOM) ether, formed by reacting the starting material with MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Conversion to an Ester: The aldehyde is oxidized to a carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂). The resulting carboxylic acid is then esterified (e.g., to a methyl ester using methanol and a catalytic amount of acid).

  • Formation of o-hydroxyacetophenone: The ester is then carefully reacted with a methyl nucleophile. A Grignard reagent (CH₃MgBr) can be used, but this often leads to over-addition. A more controlled method would be to first convert the ester to a Weinreb amide and then react it with CH₃MgBr, which cleanly yields the ketone.

  • Cyclization to Chromone: The resulting o-hydroxyacetophenone derivative can then be cyclized to the chromone ring using various methods, such as the Baker-Venkataraman rearrangement or by condensation with dimethylformamide dimethylacetal (DMF-DMA) followed by acid-catalyzed cyclization.[9]

Workflow for Chromone Synthesis Strategy

Chromone_Strategy Start 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde Step1 Protection of -OH group Start->Step1 e.g., MOM-Cl Step2 Oxidation of -CHO to -COOH Step1->Step2 e.g., NaClO₂ Step3 Conversion to o-hydroxyacetophenone derivative Step2->Step3 Multi-step Step4 Deprotection & Cyclization Step3->Step4 e.g., Acid, DMF-DMA Product Substituted Chromone Step4->Product

Caption: Multi-step strategic workflow for chromone synthesis.

Due to the multi-step nature of this transformation, a single, direct protocol is not provided. Researchers should consult established methods for each individual step (protection, oxidation, Weinreb amide synthesis, and chromone cyclization) and adapt them for this specific substrate.

References

Application Notes & Protocols: The Strategic Use of Substituted 2-Hydroxybenzaldehydes as Versatile Intermediates in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of substituted 2-hydroxybenzaldehydes as pivotal intermediates in the synthesis of high-performance dyes. While this guide was prompted by an inquiry into 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a thorough review of the scientific literature indicates that this specific substitution pattern is not commonly documented in dye synthesis. Therefore, to provide a robust and experimentally grounded protocol, we will focus on the closely related and extensively studied analogue, 2-Hydroxy-4-methoxybenzaldehyde . This model compound shares the critical ortho-hydroxyl and para-methoxy functionalities, which are key drivers of the reactivity and chromophoric properties of the resulting dyes. The principles, mechanisms, and protocols detailed herein are directly applicable to a range of substituted salicylaldehydes, and we will discuss the theoretical influence of substituents like the chloro group from the original query. This guide covers the synthesis of two major classes of dyes originating from this intermediate: Coumarin Dyes via the Knoevenagel Condensation and Azo Dyes through coupling with a diazonium salt, offering detailed, step-by-step protocols and explaining the causality behind experimental choices.

Introduction: The Role of Substituted Salicylaldehydes in Chromophore Development

Substituted salicylaldehydes (2-hydroxybenzaldehydes) are a cornerstone class of intermediates in the synthesis of organic dyes and functional molecules. The strategic placement of a hydroxyl group ortho to the aldehyde function creates a powerful bidentate chelation site and enables unique cyclization and condensation reactions that are fundamental to the formation of rigid, planar, and highly fluorescent dye structures.

The model compound for this guide, 2-Hydroxy-4-methoxybenzaldehyde, possesses three key functional groups that dictate its reactivity:

  • Aldehyde Group (-CHO): An electrophilic site, prime for nucleophilic attack and condensation reactions.

  • Ortho-Hydroxyl Group (-OH): Acts as a potent activating group, an internal nucleophile, and a proton donor. Its presence is critical for reactions like the Knoevenagel-Perkin pathway to coumarins.

  • Para-Methoxy Group (-OCH₃): A strong electron-donating group (EDG) that increases the electron density of the aromatic ring, enhancing its reactivity. This auxochromic group also typically induces a bathochromic (red) shift in the absorption spectrum of the final dye, deepening its color.[1][2]

The hypothetical This compound would share these features, with the addition of a chloro group at the C2 position. This electron-withdrawing, sterically significant substituent would be expected to influence the reaction kinetics and the photophysical properties of the resulting dyes, potentially increasing lightfastness and shifting absorption maxima. The principles outlined for our model compound provide a solid foundation for exploring such novel structures.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material's properties is critical for safety, handling, and reaction optimization.

PropertyValue for 2-Hydroxy-4-methoxybenzaldehydeSource
CAS Number 673-22-3[1]
Molecular Formula C₈H₈O₃[1][3]
Molecular Weight 152.15 g/mol [1][3]
Appearance White to off-white or yellow crystals[1][3]
Melting Point 41-43 °C[2]
Solubility Slightly soluble in water; Soluble in ethanol[3]
Purity ≥ 98% (GC)[1]

Note: For the isomeric compound 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS 37687-57-3), the melting point is significantly higher at 204-208 °C, highlighting how substituent position dramatically alters physical properties.[4][5]

Application Protocol I: Synthesis of Coumarin Dyes

Coumarins are a vital class of fluorescent dyes and optical brighteners. The synthesis from 2-Hydroxy-4-methoxybenzaldehyde proceeds via a Knoevenagel condensation with an active methylene compound, followed by intramolecular cyclization.

Scientific Principle & Rationale

The reaction leverages the acidity of the methylene protons in compounds like diethyl malonate, which are deprotonated by a weak base (e.g., piperidine) to form a nucleophilic carbanion. This carbanion attacks the electrophilic aldehyde carbon of 2-Hydroxy-4-methoxybenzaldehyde. The key step is the subsequent intramolecular transesterification, where the phenolic hydroxyl group attacks one of the ester carbonyls, leading to cyclization and elimination of ethanol to form the stable, conjugated coumarin ring system. The methoxy group at the final C7 position of the coumarin enhances fluorescence.

Workflow Diagram

Knoevenagel_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Isolation & Purification reagents 1. Combine 2-Hydroxy-4-methoxybenzaldehyde, Diethyl Malonate, and Ethanol in Flask catalyst 2. Add Piperidine as Catalyst reagents->catalyst reflux 3. Reflux the Mixture (e.g., 4-6 hours) catalyst->reflux monitor 4. Monitor Progress via TLC reflux->monitor cool 5. Cool Reaction Mixture monitor->cool precipitate 6. Pour into Cold Acidified Water to Precipitate Product cool->precipitate filter 7. Filter and Wash the Solid precipitate->filter recrystallize 8. Recrystallize from Ethanol to Obtain Pure Coumarin Dye filter->recrystallize

Caption: Workflow for the synthesis of a 7-methoxycoumarin derivative.

Detailed Experimental Protocol

Objective: To synthesize 7-Methoxy-3-carbethoxycoumarin.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol)

  • Diethyl malonate (1.76 g, 11 mmol)

  • Absolute Ethanol (20 mL)

  • Piperidine (0.2 mL, catalytic amount)

  • Concentrated Hydrochloric Acid (for workup)

  • Deionized Water

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.52 g (10 mmol) of 2-Hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 1.76 g (11 mmol) of diethyl malonate, followed by 0.2 mL of piperidine. The addition of the basic catalyst is the critical initiation step.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (30:70).

  • Workup & Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the flask to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of cold water acidified with ~1 mL of concentrated HCl, while stirring vigorously. The product will precipitate as a solid. The acidification ensures the protonation of any phenoxide and neutralizes the piperidine catalyst.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water to remove any inorganic impurities and residual acid.

  • Purification: Dry the crude product. For final purification, recrystallize the solid from hot ethanol to yield fine, crystalline 7-Methoxy-3-carbethoxycoumarin.

Application Protocol II: Synthesis of Azo Dyes

Azo dyes are characterized by the –N=N– azo linkage and represent the largest class of synthetic colorants.[6] While 2-Hydroxy-4-methoxybenzaldehyde cannot be diazotized itself, its electron-rich, activated aromatic ring makes it an excellent coupling component for reaction with a diazonium salt.

Scientific Principle & Rationale

The synthesis is a two-stage process:

  • Diazotization: A primary aromatic amine (e.g., p-nitroaniline) is treated with sodium nitrite in a cold, acidic solution (e.g., HCl) to form a highly reactive diazonium salt.[6][7] The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, 2-Hydroxy-4-methoxybenzaldehyde, under slightly alkaline conditions. The strong activating effects of the -OH and -OCH₃ groups direct the electrophilic attack to the position ortho to the hydroxyl group (C3), resulting in the formation of the azo bond and the final dye molecule.[8][9]

Reaction Pathway Diagram

Azo_Dye_Synthesis amine Primary Aromatic Amine (e.g., p-nitroaniline) diazotization Diazotization NaNO₂, HCl 0-5 °C amine->diazotization Step 1 diazonium Aryl Diazonium Salt [Ar-N≡N]⁺ Cl⁻ diazotization->diazonium coupling Azo Coupling NaOH (aq) 0-5 °C diazonium->coupling coupler 2-Hydroxy-4-methoxybenzaldehyde (Coupling Component) coupler->coupling Step 2 azo_dye Final Azo Dye coupling->azo_dye

Caption: Two-stage reaction pathway for azo dye synthesis.

Detailed Experimental Protocol

Objective: To synthesize an azo dye from p-nitroaniline and 2-Hydroxy-4-methoxybenzaldehyde.

Materials:

  • For Diazotization:

    • p-Nitroaniline (1.38 g, 10 mmol)

    • Concentrated Hydrochloric Acid (3 mL)

    • Sodium Nitrite (0.70 g, 10.1 mmol)

    • Deionized Water

  • For Coupling:

    • 2-Hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol)

    • 10% Sodium Hydroxide (NaOH) solution

  • Ice, beakers, magnetic stirrer, filtration apparatus.

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, prepare a solution of 1.38 g (10 mmol) of p-nitroaniline in 3 mL of concentrated HCl and 10 mL of water. Gentle heating may be required to dissolve the amine, after which the solution must be cooled thoroughly in an ice-salt bath to 0-5 °C.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution over 10 minutes, with constant stirring, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear, pale yellow solution. Keep this solution in the ice bath.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.52 g (10 mmol) of 2-Hydroxy-4-methoxybenzaldehyde in 25 mL of 10% aqueous NaOH solution. The base deprotonates the phenolic hydroxyl, further activating the ring for electrophilic attack.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold alkaline solution of the coupling component.

  • A brightly colored precipitate (the azo dye) should form immediately. Maintain stirring in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it in an oven at a moderate temperature (e.g., 60-70 °C).

Conclusion

2-Hydroxy-4-methoxybenzaldehyde serves as an exemplary intermediate for demonstrating fundamental and scalable dye synthesis reactions. The protocols for creating coumarin and azo dyes highlight how its inherent chemical architecture—the ortho-hydroxyaldehyde for cyclization and the activated aromatic system for electrophilic substitution—can be strategically exploited. Researchers can adapt these core methodologies to other substituted salicylaldehydes, considering how different electronic and steric factors will modulate reaction outcomes and the final photophysical properties of the dyes. This guide provides a validated starting point for innovation in the synthesis of novel chromophores.

References

Application Notes and Protocols for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde in the field of agrochemical research. While direct agrochemical applications of this specific molecule are not yet extensively documented, its structural features—a halogenated salicylaldehyde derivative—suggest significant potential as a lead compound for the development of novel herbicides, fungicides, nematicides, and plant growth regulators. This document outlines the rationale for its investigation, based on the known bioactivities of related benzaldehyde compounds, and provides detailed, field-proven protocols for its systematic screening and evaluation.

Introduction: The Rationale for Investigating this compound

The continuous demand for novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical scaffolds. Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, serving as valuable intermediates and active ingredients in various industries, including agriculture.[1][2] The incorporation of halogen atoms, such as chlorine, and hydroxyl groups into the benzaldehyde structure can significantly enhance its biological efficacy and define its mode of action.[3]

This compound (C₈H₇ClO₃, Molar Mass: 186.59 g/mol ) is a substituted benzaldehyde with a unique combination of functional groups that make it a compelling candidate for agrochemical screening:

  • The Salicylaldehyde Moiety (2-hydroxybenzaldehyde): The ortho-hydroxybenzaldehyde structure is known to possess significant biological activity. For instance, salicylaldehyde itself has demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita.[4][5] The position of the hydroxyl group is critical, with the ortho position showing the highest activity compared to meta and para isomers.[4][5]

  • Chlorination: The presence of a chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes of target organisms. Halogenation is a common strategy in the design of potent pesticides.[3]

  • Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and affect the molecule's interaction with biological targets.

Given these structural attributes, we hypothesize that this compound may exhibit one or more of the following agrochemical activities:

  • Herbicidal Activity: By interfering with essential plant biochemical pathways.

  • Fungicidal Activity: By inhibiting the growth of pathogenic fungi.[1][6]

  • Nematicidal Activity: Building on the known effects of salicylaldehydes.[4][5]

  • Plant Growth Regulation: Influencing plant development and resilience.[1][7]

This guide provides the necessary protocols to systematically test these hypotheses.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₈H₇ClO₃PubChem CID: 21107085[8]
Molar Mass186.59 g/mol PubChem CID: 21107085[8]
IUPAC NameThis compoundPubChem CID: 21107085[8]
AppearancePredicted to be a solidInferred from similar compounds

Handling and Storage:

  • Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Suggested Areas of Agrochemical Screening

Based on the analysis of its structural components, we recommend screening this compound for the following activities:

Herbicidal Activity Screening

The presence of the aldehyde and hydroxyl groups on the aromatic ring suggests potential interference with plant metabolic processes.

Fungicidal Activity Screening

Benzaldehyde derivatives have been reported to possess antifungal properties.[6] The chlorine and hydroxyl substitutions may enhance this activity.

Nematicidal Activity Screening

The salicylaldehyde core is a strong indicator of potential nematicidal effects, as demonstrated by the activity of o-hydroxybenzaldehyde.[4][5]

Plant Growth Regulator (PGR) Screening

Certain benzaldehydes can influence plant growth, with some exhibiting inhibitory effects at high concentrations and promotional effects at lower concentrations.[7]

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound. Researchers should adapt these methods based on their specific laboratory conditions and target organisms.

General Stock Solution Preparation

Objective: To prepare a concentrated stock solution of the test compound for use in various bioassays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh out 10 mg of this compound.

  • Dissolve the compound in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C.

Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To assess the direct inhibitory effect of the compound on the growth of pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Protocol 2: Nematicidal Assay (In Vitro Mortality)

Objective: To evaluate the direct toxicity of the compound to root-knot nematodes.

Materials:

  • Root-knot nematodes (Meloidogyne incognita) second-stage juveniles (J2)

  • Sterile 24-well plates

  • Pluronic F-127 solution (0.01% w/v)

  • Microscope

Protocol:

  • Prepare test solutions of this compound in 0.01% Pluronic F-127 solution at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Include a control with only 0.01% Pluronic F-127 and DMSO.

  • Add 1 mL of each test solution to the wells of a 24-well plate.

  • Add approximately 100 J2 nematodes to each well.

  • Incubate the plates at 25°C.

  • After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage mortality and determine the EC₅₀ value.

Protocol 3: Seed Germination and Seedling Growth Bioassay (Herbicidal and PGR Activity)

Objective: To assess the effect of the compound on seed germination and early seedling growth, which can indicate both herbicidal and plant growth regulatory effects.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

  • Petri dishes with filter paper

  • Growth chamber

Protocol:

  • Prepare a series of dilutions of the test compound in distilled water (e.g., 1, 10, 100, 500 µM). Include a control with distilled water and the corresponding concentration of DMSO.

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution.

  • Place 20-30 seeds on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • After 7-10 days, measure the following parameters:

    • Germination percentage.

    • Root length.

    • Shoot length.

  • Calculate the percentage of inhibition or stimulation compared to the control.

Data Interpretation and Expected Outcomes

  • Fungicidal Activity: A dose-dependent inhibition of mycelial growth would suggest fungicidal or fungistatic properties. The calculated EC₅₀ value will quantify the compound's potency.

  • Nematicidal Activity: High mortality rates of nematodes at lower concentrations indicate strong nematicidal potential. The EC₅₀ values can be compared to known nematicides.

  • Herbicidal/PGR Activity: Significant inhibition of seed germination and seedling growth at all tested concentrations suggests potential herbicidal activity. Conversely, growth promotion at low concentrations and inhibition at high concentrations would indicate plant growth regulatory properties.

Visualizing Experimental Workflows

Workflow for Fungicidal Screening

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare PDA Medium C Add Compound to Molten PDA (10-200 µg/mL) A->C B Prepare Compound Stock Solution (10 mg/mL in DMSO) B->C D Pour Plates and Solidify C->D E Inoculate with Fungal Plug D->E F Incubate at 25°C E->F G Measure Radial Growth F->G H Calculate % Inhibition G->H I Determine EC50 H->I Nematicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Test Solutions (10-200 µg/mL) C Add Test Solutions to 24-well Plates A->C B Culture and Collect M. incognita J2 D Add ~100 J2 Nematodes per Well B->D C->D E Incubate at 25°C D->E F Count Dead Nematodes (24, 48, 72h) E->F G Calculate % Mortality F->G H Determine EC50 G->H

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Benzaldehyde Scaffold

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in synthetic organic chemistry. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic aldehyde, a methoxy group influencing electron density, and a chloro substituent amenable to cross-coupling reactions—provides multiple reaction sites for the construction of diverse and complex molecular architectures. This guide provides detailed protocols and scientific rationale for the synthesis of novel compounds derived from this readily accessible building block, with a focus on applications in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Starting Material: this compound

A common and efficient route to this compound involves the electrophilic chlorination of isovanillin. The strategic placement of the chloro group ortho to the hydroxyl and meta to the aldehyde is directed by the electronic properties of the substituents on the aromatic ring.

Protocol 1: Synthesis of this compound from Isovanillin

This protocol details the chlorination of isovanillin using tert-butyl hypochlorite.

Reaction Scheme:

Synthesis_of_Starting_Material start Isovanillin reagents t-BuOCl Acetic Acid start->reagents product This compound reagents->product

A schematic for the synthesis of the starting material.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • tert-Butyl hypochlorite (t-BuOCl)

  • Glacial Acetic Acid

  • Ether

  • Acetonitrile

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • In a round-bottom flask, dissolve isovanillin (e.g., 41.2 g, 0.271 mol) in 90% acetic acid (160 mL) with gentle heating and stirring.

  • Cool the solution to 35-40°C.

  • Slowly add tert-butyl hypochlorite (29.41 g) dropwise to the stirred solution, maintaining the temperature between 35-40°C. An ice bath may be required to control any exotherm.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.

  • Add ether (200 mL) to the reaction mixture and allow it to stand overnight to precipitate the product.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash with cold ether.

  • The crude product can be purified by recrystallization from acetonitrile to yield this compound as a crystalline solid (typical yield: ~69%).[1]

Characterization Data:

  • Melting Point: 203-205 °C[1]

  • ¹H NMR (90 MHz, DMSO-d₆) δ: 3.94 (3H, s, OCH₃), 7.10 (1H, d, Ar-H), 7.42 (1H, d, Ar-H), 9.84 (1H, s, CHO), 10.16 (1H, s, OH).[1]

PART 2: Derivatization via the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group provides a straightforward handle for derivatization through reactions such as Williamson ether synthesis. This allows for the introduction of a variety of side chains, which can then be used in subsequent transformations.

Protocol 2: O-Alkylation with Propargyl Bromide and Subsequent Intramolecular Cyclization to a Chromene

This two-step protocol first involves the O-alkylation of the starting material with propargyl bromide, followed by an intramolecular cyclization to form a novel chromene derivative. Chromenes are prevalent scaffolds in biologically active compounds.

Reaction Workflow:

Chromene_Synthesis_Workflow start 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde step1 O-Alkylation (Williamson Ether Synthesis) start->step1 intermediate O-Propargylated Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Novel Chromene Derivative step2->product

Workflow for the synthesis of a chromene derivative.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Causality: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2][3] The phenolic proton of this compound is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate, forming a phenoxide nucleophile. This phenoxide then displaces the bromide from propargyl bromide in an SN2 reaction. Acetone is a common solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension and add propargyl bromide (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-propargylated intermediate. This can be purified by column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization to form a Chromene

Causality: The O-propargylated intermediate can undergo an intramolecular cyclization to form a 2H-chromene. This transformation is often facilitated by a base, which can promote the necessary electronic rearrangements. The reaction proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes a 6π-electrocyclization.[4]

Materials:

  • O-propargylated intermediate from Step 1

  • N,N-Diethylaniline or another suitable high-boiling point basic solvent

  • Toluene

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Dissolve the O-propargylated intermediate in N,N-diethylaniline in a round-bottom flask.

  • Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the N,N-diethylaniline under high vacuum.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired chromene derivative.

PART 3: Carbon-Carbon Bond Formation at the Aldehyde Group

The aldehyde functionality is a prime site for carbon-carbon bond formation through condensation reactions. The Claisen-Schmidt condensation is a classic example, leading to the formation of chalcones, which are precursors to flavonoids and other important heterocyclic systems.

Protocol 3: Synthesis of a Novel Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of the O-propargylated intermediate with an acetophenone derivative to yield a chalcone.

Reaction Scheme:

Chalcone_Synthesis start O-Propargylated Intermediate reagents Substituted Acetophenone NaOH, Ethanol start->reagents product Novel Chalcone Derivative reagents->product

A schematic for the synthesis of a novel chalcone.

Causality: The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base.[5][6] The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone, known as a chalcone.

Materials:

  • O-propargylated intermediate from Protocol 2, Step 1

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and the O-propargylated aldehyde (1.0 eq) in ethanol in a flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 50%) with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours or overnight. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

PART 4: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The chloro substituent on the aromatic ring opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by palladium catalysts. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis.

Conceptual Framework for Cross-Coupling Reactions

General Workflow for Cross-Coupling:

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling start 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde (or protected derivative) suzuki Suzuki-Miyaura (with Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (with Amine) start->buchwald sonogashira Sonogashira (with Terminal Alkyne) start->sonogashira product Novel Biaryl, Arylamine, or Arylalkyne Derivative suzuki->product buchwald->product sonogashira->product

Conceptual workflow for palladium-catalyzed cross-coupling reactions.

Representative Reaction Conditions (to be optimized for the specific substrate):

Reaction NameCoupling PartnerTypical Catalyst/Ligand SystemTypical BaseTypical Solvent
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterPd(OAc)₂, SPhos, XPhos, or RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF (often with water)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, BINAP, or JosiphosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF

Considerations for Protocol Development:

  • Ligand Choice: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.

  • Base Selection: The choice of base is crucial and depends on the specific coupling partners and the reaction mechanism. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, while carbonates and phosphates are frequently used in Suzuki-Miyaura couplings.

  • Hydroxyl Group Protection: The free hydroxyl group can be acidic enough to interfere with some bases and organometallic reagents. Protection as a methyl ether, silyl ether (e.g., TBDMS), or other suitable protecting group may be necessary before attempting the cross-coupling reaction. The protecting group can then be removed in a subsequent step.

Conclusion

This compound is a highly functionalized and synthetically tractable starting material. The protocols and conceptual frameworks provided in this guide illustrate its potential for the creation of a wide range of novel compounds, from heterocyclic systems like chromenes and chalcones to complex biaryls, arylamines, and arylalkynes via modern cross-coupling chemistry. By understanding the chemical principles behind each transformation, researchers can adapt and optimize these methods to achieve their specific synthetic goals, paving the way for new discoveries in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The target molecule, this compound, is a valuable substituted salicylaldehyde derivative. Its synthesis involves the regioselective introduction of a formyl group (-CHO) onto the 3-chloro-5-methoxyphenol backbone. The primary challenge lies in controlling the position of this electrophilic aromatic substitution, as the starting phenol has multiple activated sites. This guide provides a comparative analysis of common formylation methods and offers detailed troubleshooting for yield optimization.

Comparative Analysis of Synthetic Strategies

The formylation of phenols is a cornerstone of aromatic chemistry. Several named reactions can accomplish this transformation, each with distinct advantages and disadvantages. The choice of method is critical for achieving high yield and regioselectivity for this specific substrate.

Reaction MethodFormylating Agent / ReagentsTypical YieldKey AdvantagesCommon Issues & Limitations
Magnesium Chloride-Mediated Formylation Paraformaldehyde, MgCl₂, TriethylamineHigh to ExcellentExcellent ortho-regioselectivity due to magnesium chelation; mild conditions; simple and efficient reagents.[1][2]Requires anhydrous conditions; reaction times can be long.[1][3]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Moderate to Good (20-80%)Good ortho-selectivity; operationally simple; inexpensive reagents.[4][5]Yields can be variable; may require heating; potential for over-formylation or side product formation.[6][7]
Vilsmeier-Haack Reaction Vilsmeier Reagent (e.g., POCl₃/DMF)Moderate to GoodHighly effective for electron-rich aromatics; versatile.[8][9]The Vilsmeier reagent is a weak electrophile; regioselectivity can be poor without strong directing groups or chelation control.[10]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Low to ModerateClassic method for ortho-formylation.[11][12]Often low yields; poor regioselectivity; formation of resinous byproducts; harsh basic conditions.[11][13]
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃)ModerateApplicable to phenols and phenol ethers.[14][15]Uses highly toxic hydrogen cyanide (HCN); the related Gattermann-Koch reaction (using CO) is unsuitable for phenols.[16][17]

Based on this analysis, the Magnesium Chloride-Mediated Formylation stands out as the most promising method for achieving high yield and excellent regioselectivity for the synthesis of this compound. The mechanism relies on the formation of a magnesium phenoxide, where the metal ion chelates with the incoming electrophile (derived from paraformaldehyde), directing formylation exclusively to the ortho position.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The ideal and most direct precursor is 3-Chloro-5-methoxyphenol (CAS 65262-96-6). This compound possesses the required chloro and methoxy substituents in the correct orientation relative to the hydroxyl group, setting the stage for the crucial formylation step. The quality of this starting material is paramount for a successful reaction.

Q2: Which formylation method offers the best balance of yield and regioselectivity?

The Magnesium Chloride-Mediated Formylation using paraformaldehyde, anhydrous MgCl₂, and a base like triethylamine in a solvent such as THF or acetonitrile is highly recommended.[1][2] This method has been shown to give excellent yields and exclusively ortho-formylation for a wide range of substituted phenols, including those with chloro- and alkoxy- substituents.[1][2]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material (3-chloro-5-methoxyphenol) from the product aldehyde. The product, being more polar, will typically have a lower Rf value. Staining with an appropriate agent, such as potassium permanganate or vanillin stain, can help visualize the spots if they are not UV-active.

Q4: What are the best practices for purifying the final product?

After aqueous workup, the crude product can be purified by one of two methods:

  • Flash Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane is effective for separating the desired product from unreacted starting material and non-polar impurities.[18]

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) can yield highly pure material.[3]

Troubleshooting Specific Issues

Q5: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common problem that can stem from several factors. Use the following workflow to diagnose the issue.

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction (TLC shows starting material) Start->IncompleteReaction Check TLC SideReactions Side Reactions (TLC shows multiple spots) Start->SideReactions Check TLC Degradation Product Degradation (Baseline streaking on TLC) Start->Degradation Check TLC WorkupLoss Workup Issues (Emulsions, poor extraction) Start->WorkupLoss Analyze procedure Sol_Incomplete 1. Increase reaction time/temp. 2. Check reagent purity/activity. 3. Ensure anhydrous conditions. IncompleteReaction->Sol_Incomplete Solution Sol_Side 1. Lower reaction temperature. 2. Check stoichiometry (esp. paraformaldehyde). 3. Ensure inert atmosphere. SideReactions->Sol_Side Solution Sol_Degradation 1. Use milder workup conditions (e.g., buffered acid). 2. Reduce reaction temperature. Degradation->Sol_Degradation Solution Sol_Workup 1. Add brine to break emulsions. 2. Increase volume of organic solvent. 3. Perform back-extraction. WorkupLoss->Sol_Workup Solution

Troubleshooting workflow for low yield.
  • Cause 1: Incomplete Reaction: If TLC shows a significant amount of starting material, consider extending the reaction time or slightly increasing the temperature. Crucially, for the MgCl₂-mediated method, all reagents and the solvent must be scrupulously dry.[3] Water will inhibit the formation of the necessary magnesium phenoxide intermediate.

  • Cause 2: Side Reactions: The formation of multiple products indicates a loss of selectivity. This can be caused by temperatures that are too high or incorrect stoichiometry. Ensure paraformaldehyde is used in the correct excess but not so much that it encourages diformylation or polymerization.

  • Cause 3: Workup Losses: Emulsions during the aqueous wash can lead to significant loss of product.[3] To mitigate this, avoid vigorous shaking and instead gently invert the separatory funnel. Adding brine (saturated NaCl solution) can help break up stubborn emulsions.

Q6: I am observing an isomeric byproduct. How can I improve the regioselectivity for the 2-position?

The formation of an isomer, likely 4-Chloro-2-hydroxy-6-methoxybenzaldehyde, indicates that formylation is occurring at the C6 position instead of the desired C2 position.

  • Mechanism of Control: The hydroxyl group is a powerful ortho, para-director. The C2 and C6 positions are both ortho to the hydroxyl group and thus highly activated. However, the MgCl₂-mediated method leverages chelation to strongly favor the ortho position. The magnesium ion coordinates to the phenolic oxygen and to the oxygen of the incoming electrophile, forming a six-membered transition state that delivers the formyl group precursor exclusively to the adjacent carbon.

Chelation control in MgCl₂-mediated formylation. (Conceptual diagram)
  • Troubleshooting Steps: If you are still seeing isomeric impurities, double-check that you are using the MgCl₂-mediated method. If using other methods like Duff or Vilsmeier-Haack, switching to the MgCl₂ protocol is the most effective way to enforce ortho-selectivity. Ensure the magnesium chloride is anhydrous and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from interfering with the chelation.

Optimized Experimental Protocol

This protocol for the MgCl₂-mediated ortho-formylation is adapted from established procedures and optimized for the synthesis of this compound.[1][2][3]

Materials:

  • 3-Chloro-5-methoxyphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (6.75 equivalents) to the flask.

  • Solvent and Base: Add anhydrous THF (or MeCN) via syringe to create a stirrable slurry (approx. 5 mL per mmol of phenol). Add distilled triethylamine (3.75 equivalents) dropwise via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add a solution of 3-chloro-5-methoxyphenol (1.0 equivalent) in a minimal amount of anhydrous THF to the reaction mixture dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65-75°C for THF) using an oil bath. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and salts and to aid layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

Technical Support Center: Purification of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this substituted phenolic aldehyde. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Part 1: Initial Assessment & Strategy Selection

Before attempting any purification, a preliminary analysis of your crude material is critical. This initial assessment will guide you toward the most efficient purification strategy, saving time and maximizing yield.

Question: I have just completed the synthesis of this compound. What is the very first step I should take before purification?

Answer: The first step is always to analyze the crude product to understand its composition. A quick Thin Layer Chromatography (TLC) analysis is invaluable. Spot your crude material alongside the starting materials on a TLC plate and develop it in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). This will reveal:

  • The presence of the desired product.

  • The amount of unreacted starting material.

  • The number of byproducts formed.

For a more quantitative assessment, obtaining a proton NMR (¹H NMR) spectrum of the crude material is highly recommended. This can help identify the major impurities, such as the corresponding carboxylic acid (from over-oxidation) or residual solvents.

Question: My crude product is a complex mixture. How do I decide which purification technique to use?

Answer: The choice of purification method depends on the nature of the impurities you've identified. This compound has two key functional groups that can be exploited: a weakly acidic phenol and a reactive aldehyde.

Here is a decision-making framework:

G cluster_start Crude Product Analysis cluster_decision Impurity Profile cluster_methods Purification Methods start Analyze crude material via TLC & NMR is_crystalline Is the product the major component (>85%)? start->is_crystalline is_acid Carboxylic acid impurity present? is_nonpolar Mainly non-polar, non-phenolic impurities? is_acid->is_nonpolar No acid_base Acid-Base Extraction (Bicarbonate Wash) is_acid->acid_base Yes is_aldehyde Need to separate from other phenolic compounds? is_nonpolar->is_aldehyde No column Column Chromatography is_nonpolar->column Yes is_aldehyde->column No bisulfite Bisulfite Adduct Formation is_aldehyde->bisulfite Yes is_crystalline->is_acid No recrystallize Recrystallization is_crystalline->recrystallize Yes acid_base->is_nonpolar Then... G cluster_start Start: Crude Mixture cluster_step1 Step 1: Remove Strong Acids cluster_step2 Step 2: Isolate Phenol cluster_end Final Products start Crude Product (Phenolic Aldehyde, Neutral Impurity, Carboxylic Acid) dissolved in Ethyl Acetate wash1 Wash with aq. NaHCO₃ start->wash1 sep1 Separate Layers wash1->sep1 wash2 Wash with aq. NaOH sep1->wash2 Organic acid Aqueous Layer 1: Carboxylate Salt (Acidify & Extract) sep1->acid Aqueous sep2 Separate Layers wash2->sep2 neutral Organic Layer 2: Neutral Impurity (Dry & Evaporate) sep2->neutral Organic product Aqueous Layer 2: Phenoxide Salt (Acidify, Extract, Dry) sep2->product Aqueous

identifying and minimizing side products in 2-Chloro-6-hydroxy-4-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for reactions involving 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly functionalized aromatic aldehyde. Our goal is to provide you with the expertise and actionable intelligence required to anticipate, identify, and mitigate common side reactions, thereby optimizing your synthetic outcomes.

The inherent reactivity of this compound, stemming from its electron-rich phenolic ring and electrophilic aldehyde moiety, presents unique challenges. The interplay between the activating hydroxyl and methoxy groups and the deactivating, ortho-, para-directing chloro group requires a nuanced approach to reaction design. This document is structured as a series of frequently encountered issues, followed by in-depth troubleshooting guides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm attempting an electrophilic aromatic substitution and obtaining a mixture of regioisomers. Why is regioselectivity poor and how can I control it?

A. The Underlying Chemistry:

The regiochemical outcome of electrophilic aromatic substitution on this substrate is a classic example of competing directive effects. The aromatic ring is powerfully activated by the hydroxyl (-OH) and methoxy (-OCH3) groups, which direct incoming electrophiles to their ortho and para positions.[1] The hydroxyl group is the more potent activator, especially under basic conditions where it forms a phenoxide.

  • -OH group (at C6): Directs ortho (to C1-CHO and C5) and para (to C3, which is blocked). The C5 position is the most electronically favored site.

  • -OCH3 group (at C4): Directs ortho (to C3 and C5) and para (to C1-CHO, which is blocked).

  • -Cl group (at C2): Weakly deactivating but directs ortho (to C1-CHO and C3) and para (to C5).

The convergence of these effects strongly favors substitution at the C5 position . However, substitution at the C3 position is a common and significant side reaction, leading to isomeric impurities. Steric hindrance from the adjacent chloro (C2) and hydroxyl (C6) groups can also influence the electrophile's approach.

Troubleshooting Guide: Enhancing Regioselectivity

Strategy Mechanism of Action Recommended Protocol / Conditions Potential Pitfalls
Chelation Control Utilize a Lewis acidic metal to coordinate with the C6-hydroxyl and C1-aldehyde, sterically blocking the C3 position and directing the electrophile to C5.Use of MgCl₂ or TiCl₄ in formylation reactions can dramatically improve ortho-selectivity relative to the hydroxyl group.[2][3][4]The choice of Lewis acid is critical and substrate-dependent. Overly strong Lewis acids can deactivate the ring.
Solvent Effects Non-polar solvents can minimize ionization of the phenol, reducing the overwhelming activation and sometimes allowing for finer control.Conduct trial reactions in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene and compare isomeric ratios.Reaction rates may be significantly slower in non-polar solvents, potentially requiring higher temperatures.
Bulky Electrophiles Employing a sterically demanding electrophile can favor attack at the less hindered C5 position over the more crowded C3 position.For alkylations, use a branched alkyl halide (e.g., tert-butyl bromide) instead of a linear one where possible.The electrophile's reactivity might be compromised, leading to lower overall yields.

Visualizing Directive Effects:

Caption: Directive effects on the benzaldehyde core.

FAQ 2: My reaction seems to be happening at the hydroxyl group instead of the aromatic ring (O-acylation/alkylation). How can I promote C-substitution?

A. The Underlying Chemistry:

The phenolic proton is acidic and easily removed by a base to form a highly nucleophilic phenoxide ion. This phenoxide is ambident, meaning it can react at two sites: the oxygen atom (O-attack) or the aromatic ring (C-attack).

  • O-Attack (Side Reaction): This is often kinetically favored, leading to the formation of an ether or ester. This pathway is common in reactions involving acyl halides or alkyl halides, especially with strong bases in polar aprotic solvents (e.g., DMF, DMSO).[5][6]

  • C-Attack (Desired Reaction): This is often thermodynamically favored and leads to the desired substitution on the aromatic ring.

The choice between O- and C-attack is a delicate balance of solvent, counter-ion, temperature, and the nature of the electrophile.

Troubleshooting Guide: Favoring C-Substitution over O-Substitution

Caption: Troubleshooting workflow for O- vs. C-substitution.

  • Protect the Hydroxyl Group: The most robust solution is to temporarily protect the -OH group with a suitable protecting group (e.g., as a silyl ether, acetate, or MOM ether). Perform the desired C-substitution, and then deprotect the hydroxyl group in a final step.

  • Employ Lewis Acids: As mentioned in FAQ 1, Lewis acids like AlCl₃ or MgCl₂ coordinate to the hydroxyl group.[7] This coordination reduces the nucleophilicity of the oxygen, disfavoring O-attack and promoting electrophilic attack on the ring. The Gattermann reaction is a classic example where a Lewis acid is used to achieve formylation on phenols.[7][8]

  • Modify Base and Solvent: Avoid strong bases like NaH or K₂CO₃ in polar aprotic solvents if O-alkylation is a problem. Weaker bases and non-polar solvents can suppress the formation of the free phenoxide ion, thereby reducing the rate of O-substitution. For instance, regioselective alkylation of dihydroxybenzaldehydes has been achieved with milder bases like CsHCO₃ in acetonitrile.[9]

FAQ 3: My aldehyde group is being oxidized to a carboxylic acid. How can I prevent this?

A. The Underlying Chemistry:

Aldehydes are notoriously easy to oxidize to their corresponding carboxylic acids. This can occur under surprisingly mild conditions. Benzaldehydes, upon exposure to air, can undergo auto-oxidation to form benzoic acids, a process that can be accelerated by light or trace metal impurities.[10] Certain reaction conditions, especially those involving heating in the presence of water, bases, or oxidizing reagents (even mild ones), can promote this side reaction.

Troubleshooting Guide: Preventing Aldehyde Oxidation

Symptom / Observation Probable Cause Preventative Measure / Solution
TLC shows a more polar spot; IR spectrum shows a broad O-H stretch (2500-3300 cm⁻¹). [11]Oxidation to 2-Chloro-6-hydroxy-4-methoxybenzoic acid.1. Degas Solvents: Purge all reaction solvents with an inert gas (Nitrogen or Argon) before use.2. Maintain Inert Atmosphere: Run the reaction and workup under a positive pressure of N₂ or Ar.3. Use Fresh Reagents: Use freshly opened or purified reagents to avoid peroxide contaminants.4. Control Temperature: Avoid excessive heating during the reaction and workup.
Product darkens or degrades upon storage. Air (auto-)oxidation.Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
Reaction involves a base (e.g., KOH, NaOH) and yields both an alcohol and a carboxylic acid. Cannizzaro disproportionation reaction.[12]This occurs with non-enolizable aldehydes in strong base. If possible, use a non-hydroxide base (e.g., triethylamine, DBU) or protect the aldehyde group before subjecting the molecule to strongly basic conditions.

Protocol: Purification of Partially Oxidized Aldehyde

If oxidation has already occurred, the resulting carboxylic acid can often be removed with a simple acid-base extraction.

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

  • Separate the layers. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

References

stability issues and proper storage conditions for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper handling of this reagent. Given its specific functional groups—a phenolic hydroxyl, an aldehyde, and a chlorinated aromatic ring—this compound requires careful attention to storage and handling to ensure its integrity and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is critical to prevent degradation. The primary concerns are oxidation and sensitivity to light. For optimal stability, we recommend the following conditions, synthesized from best practices for phenolic aldehydes.[1][2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)[4]The aldehyde functional group is susceptible to oxidation to a carboxylic acid. An inert atmosphere minimizes this risk.[5][6]
Light Store in an amber or opaque vial.[2][7]Phenolic compounds can be light-sensitive, leading to decomposition or polymerization.
Container Tightly sealed container.[1][5][8][9]Prevents exposure to atmospheric oxygen and moisture.

Q2: What are the primary degradation pathways I should be aware of?

The structure of this compound contains two key functional groups prone to degradation:

  • Oxidation of the Aldehyde: The most common degradation pathway for benzaldehydes is oxidation to the corresponding benzoic acid.[5][6] This is accelerated by the presence of air (oxygen), light, and trace metal impurities.

  • Phenolic Oxidation: The hydroxyl group on the aromatic ring can also be susceptible to oxidation, which often leads to the formation of colored impurities or polymeric material.[10]

Below is a diagram illustrating the primary oxidative degradation pathway.

DegradationPathway reactant This compound product 2-Chloro-6-hydroxy-4-methoxybenzoic acid reactant->product Oxidation oxidizing_agent Air (O2), Light oxidizing_agent->product

Caption: Primary oxidative degradation pathway.

Q3: How can I visually assess if my compound has started to degrade?

While not a definitive test, visual inspection is the first line of assessment. Pure this compound is expected to be a solid, likely off-white or pale yellow.[11] A significant color change to yellow, tan, or brown suggests the formation of oxidized or polymeric impurities.[5][6] If you observe a color change, further analytical verification is strongly recommended before use.

Q4: What solvents are compatible for dissolving this compound?

Based on its structure, this compound should be soluble in common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). It is expected to have low solubility in water.[12] When preparing stock solutions for long-term storage, use anhydrous solvents and store under the conditions recommended in Q1.

Q5: What materials or chemical classes are incompatible with this compound?

To prevent hazardous reactions and degradation of the material, avoid contact with:

  • Strong Oxidizing Agents: These will rapidly and exothermically oxidize the aldehyde group.[5][8][9]

  • Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group, and under certain conditions, may catalyze self-condensation (Cannizzaro reaction) of the aldehyde.[3][13]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Problem 1: My reaction yield is low or the reaction is failing, and I suspect the starting material is impure.

When an experiment does not proceed as expected, verifying the integrity of the starting material is a crucial first step.

TroubleshootingWorkflow start Low Yield / Failed Reaction visual_inspection Step 1: Visual Inspection (Check for color change) start->visual_inspection tlc Step 2: TLC Purity Check (Assess number of spots) visual_inspection->tlc decision Is there a single spot? tlc->decision hplc_nmr Step 3: Advanced Analysis (HPLC/NMR for quantitative purity) decision->hplc_nmr No / Tailing proceed Proceed with Reaction decision->proceed Yes purify Step 4: Purification (e.g., Recrystallization) hplc_nmr->purify

Caption: Workflow for troubleshooting starting material integrity.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This quick and effective method allows for the rapid assessment of compound purity.

Objective: To determine if the starting material contains significant impurities.

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Sample of this compound

  • Suitable solvent for dissolving the sample (e.g., Ethyl Acetate)

  • Mobile phase (eluent): A starting suggestion is a 7:3 mixture of Hexanes:Ethyl Acetate. This may require optimization.

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in a few drops of ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • Pure Compound: A single, well-defined spot indicates high purity.

    • Impure Compound: The presence of multiple spots indicates impurities. The most common impurity, the carboxylic acid, will typically have a lower Rf value (it will travel less distance up the plate) due to its higher polarity.

Problem 2: My compound has turned noticeably brown, but I need to use it immediately.

A color change indicates degradation. If the material must be used, it should first be purified. Recrystallization is a common and effective method for purifying solid organic compounds.

Recommendation:

  • Perform a purity check using the TLC protocol described above to confirm the presence of impurities.

  • If impurities are confirmed, a simple recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted to remove the colored impurities.

  • After purification, verify the purity again by TLC and/or melting point analysis before using the compound in your reaction. The literature melting point for a similar, but not identical, isomer is 204-208 °C.[4][12] Significant deviation from the expected melting point for your specific compound would indicate impurity.

References

troubleshooting guide for low conversion rates in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the formylation of aromatic and heteroaromatic compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide for Low Conversion Rates

Low conversion or yield is one of the most frequent challenges in Vilsmeier-Haack formylation. The reaction's success hinges on a delicate balance between substrate reactivity, reagent quality, and precise control of reaction conditions. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Reaction is Sluggish or No Product is Formed

Question: I'm recovering a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes?

Answer: This issue almost always points to insufficient reactivity of either your substrate or the Vilsmeier reagent itself. The Vilsmeier reagent is a weak electrophile, meaning it requires an electron-rich aromatic system to react efficiently.[1][2][3]

Causality & Diagnostic Steps:

  • Substrate Reactivity: The primary requirement for a successful Vilsmeier-Haack reaction is an electron-rich arene or heterocycle.[4][5][6]

    • Expertise & Experience: Groups that donate electron density to the aromatic ring, known as activating groups (e.g., -NR₂, -OR, alkyl groups), strongly promote the reaction.[7][8] Conversely, electron-withdrawing groups (deactivating groups) like -NO₂, -CN, or -COR, retard or completely inhibit the reaction by reducing the ring's nucleophilicity.[7][9] Even halogens are deactivating.[9] If your substrate contains deactivating groups, the Vilsmeier-Haack reaction is likely not the appropriate method without modification.

    • Actionable Protocol: Assess the electronic properties of your substrate. If it is deactivated, consider alternative formylation methods like the Gattermann or Rieche formylation, which employ stronger electrophiles. For substrates with both activating and deactivating groups, the position of substitution is typically directed by the activating group.[7]

  • Vilsmeier Reagent Formation & Quality: The active electrophile, the chloroiminium salt (Vilsmeier reagent), is formed from the reaction of a substituted amide (usually DMF) with an acid chloride (usually POCl₃).[10][11] If this reagent does not form correctly, no reaction will occur.

    • Expertise & Experience: Both DMF and POCl₃ are highly sensitive to moisture. Phosphorus oxychloride hydrolyzes in moist air to produce phosphoric acid and HCl, rendering it inactive.[12][13] DMF is hygroscopic and can absorb water from the atmosphere. Water will quench the Vilsmeier reagent.

    • Actionable Protocol:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.

      • Use fresh, high-quality POCl₃. If you suspect the quality of an older bottle, it may need to be distilled before use, though this should be a last resort after troubleshooting other factors.[14] A lack of fuming when the bottle is opened can sometimes indicate decomposition.[14]

Table 1: Relative Reactivity of Common Aromatic Substrates

Substrate ClassExampleRelative ReactivityTypical Temperature
Five-Membered HeterocyclesPyrroleVery High0 °C to RT
FuranHigh0 °C to RT
ThiopheneModerateRT to 40 °C
Activated BenzenesN,N-DimethylanilineHighRT to 60 °C
AnisoleModerate40 °C to 80 °C
Polycyclic AromaticsAnthraceneModerateRT to 60 °C
Deactivated BenzenesNitrobenzeneVery Low / No ReactionN/A

Note: The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[4][11]

Issue 2: The Reaction Starts but Stalls or Gives a Complex Mixture

Question: My reaction shows initial product formation by TLC, but it never goes to completion, or I see multiple new spots, including dark-colored impurities. What's happening?

Answer: This scenario often points to issues with reaction conditions, stoichiometry, or reagent stability. The formation of a precipitate during reagent preparation can also physically halt the reaction.

Causality & Diagnostic Steps:

  • Improper Stoichiometry: An incorrect ratio of reagents can lead to incomplete reactions or the formation of byproducts.

    • Expertise & Experience: A slight excess of the Vilsmeier reagent is typically used to ensure full conversion of the substrate. However, a large excess, especially with highly activated substrates, can lead to di-formylation or other side reactions.[15]

    • Actionable Protocol: Start with a 1.1 to 1.5 molar equivalent ratio of POCl₃ to your substrate.[15] The DMF is often used as the solvent, but if another solvent like DCM is used, ensure at least 1.1 equivalents of DMF are present.

  • Reaction Temperature and Time: The optimal temperature is highly dependent on the substrate's reactivity.[4]

    • Expertise & Experience: For highly reactive substrates like pyrroles, the reaction is often conducted at 0 °C to room temperature to control the exothermic process and prevent polymerization or side reactions. Less reactive substrates may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[16] Insufficient time will lead to low conversion, while excessive time or heat can cause degradation and the formation of tarry byproducts.

    • Actionable Protocol: Monitor the reaction closely using TLC or LC-MS.[15] For a new substrate, start at a low temperature (0 °C) and allow it to slowly warm to room temperature. If no reaction is observed, gradually increase the heat and continue monitoring.

  • Precipitation of Vilsmeier Reagent: The Vilsmeier reagent can sometimes precipitate from the reaction mixture, especially if DMF is not used as the solvent.

    • Expertise & Experience: If the reagent crashes out of solution, it is no longer available to react with the substrate. This can cause the magnetic stir bar to get stuck and halt the reaction.[17]

    • Actionable Protocol: If you observe significant precipitation during the addition of POCl₃ to DMF, consider adding a co-solvent like dichloromethane (DCM) or o-dichlorobenzene to maintain homogeneity.[16] Alternatively, ensure your stirring is vigorous enough to keep the precipitate suspended.

Issue 3: The Reaction Appears Complete, but the Yield is Low After Work-up

Question: The reaction monitoring (TLC/LC-MS) showed complete consumption of my starting material, but after extraction and purification, my final yield is very low. Where did my product go?

Answer: Low isolated yield after a successful reaction points to problems during the hydrolysis (work-up) and purification stages. The iminium ion intermediate formed after formylation is sensitive and must be carefully hydrolyzed to the final aldehyde.[5][11]

Causality & Diagnostic Steps:

  • Inefficient Hydrolysis: The final step is the hydrolysis of the aryl iminium intermediate to the aldehyde.[4] This step is critical and requires careful pH and temperature control.

    • Expertise & Experience: The hydrolysis is typically performed by quenching the reaction mixture in a basic aqueous solution (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH) or simply ice-cold water followed by basification.[2][18] If the pH is too acidic, the iminium salt may be stable and remain in the aqueous layer. If the pH is too strongly basic, sensitive products can degrade. The quench is also highly exothermic, especially with unreacted POCl₃, which can decompose the product.[19]

    • Actionable Protocol: Perform a "reverse quench." Cool the reaction mixture to 0 °C and add it slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice-cold aqueous base solution.[19] This method helps dissipate the heat effectively. After the addition is complete, stir for a period (e.g., 10-30 minutes) to ensure complete hydrolysis. Adjust the final pH to be neutral or slightly basic (pH 7-9) before extraction.

  • Product Solubility/Extraction Issues: The desired aldehyde product may have unexpected solubility properties.

    • Expertise & Experience: Highly polar aldehydes, especially those with additional heteroatoms or hydroxyl groups, may have significant solubility in the aqueous layer, leading to poor recovery during extraction with common organic solvents like ethyl acetate or DCM.

    • Actionable Protocol: If you suspect your product is water-soluble, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. Perform multiple extractions (e.g., 3-5 times) with your chosen organic solvent to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: How can I visually confirm that the Vilsmeier reagent has formed? A1: The reaction between DMF and POCl₃ is exothermic.[18] When preparing the reagent at 0 °C, you should observe a temperature increase if monitoring internally. The resulting mixture is often a colorless to pale yellow solution or slurry.[20] In some cases, a white solid may precipitate.[17][20] A dark red or orange color may indicate impurities in the starting materials.[20]

Q2: My reaction mixture turned into a dark, intractable tar. What went wrong? A2: Tar formation is usually a sign of product or starting material decomposition. This is most common with highly activated and sensitive substrates (like pyrroles or indoles). The primary cause is excessive heat. Run the reaction at a lower temperature and ensure the quench is performed carefully at 0 °C.

Q3: Can I use other reagents besides POCl₃ to form the Vilsmeier reagent? A3: Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used with DMF to generate the Vilsmeier reagent.[4][15] These may be useful if side reactions like chlorination are an issue with POCl₃.[15] Environmentally benign methods using phthaloyl dichloride have also been developed.[21][22]

Q4: I am observing a chlorinated byproduct. How can I prevent this? A4: Chlorination is a known side reaction, particularly at higher temperatures.[15] The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. To minimize this, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate and ensure a prompt and efficient aqueous work-up.[15]

Q5: How should I handle the quench of a large-scale Vilsmeier-Haack reaction safely? A5: Safety is paramount. Unreacted POCl₃ reacts violently with water.[19] For large-scale reactions, the "reverse quench" is mandatory. Ensure the receiving vessel with ice/water is large enough to accommodate the entire reaction volume plus the quench solution and has vigorous overhead mechanical stirring. Add the reaction mixture very slowly via an addition funnel to control the exotherm. Have a secondary cooling bath ready for the quench vessel.

Visual Diagrams and Protocols

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.[2][11]

Vilsmeier_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent - OPO₂Cl₂⁻ Sigma_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Arene Electron-Rich Arene Arene->Sigma_Complex Hydrolysis Aqueous Work-up (H₂O) Sigma_Complex->Hydrolysis - H⁺, - Me₂NH Aldehyde Aryl Aldehyde (Product) Hydrolysis->Aldehyde

Caption: The Vilsmeier-Haack reaction mechanism.

General Experimental Workflow

A systematic approach is key to a reproducible and successful outcome.

Workflow start Start: Dry Glassware & Anhydrous Reagents reagent_prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0 °C start->reagent_prep substrate_add Add Substrate Solution (neat or in dry solvent) reagent_prep->substrate_add reaction Stir at Optimal Temp. Monitor by TLC/LC-MS substrate_add->reaction quench Quench Reaction: Slowly add to ice/aq. base reaction->quench hydrolysis Stir to Complete Hydrolysis Adjust pH to 7-9 quench->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Dry, Concentrate & Purify (Column Chromatography / Recrystallization) extraction->purification end Final Product purification->end

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting Decision Tree

Use this logical guide to diagnose the cause of low conversion rates.

Troubleshooting start Low Conversion Rate q_reaction Did any reaction occur? (Check TLC/LC-MS) start->q_reaction no_reaction No Reaction: Starting Material Recovered q_reaction->no_reaction No some_reaction Incomplete Reaction or Low Isolated Yield q_reaction->some_reaction Yes check_substrate Is substrate electron-rich? no_reaction->check_substrate check_reagents Are reagents (DMF, POCl₃) anhydrous and fresh? check_substrate->check_reagents Yes q_completion Did reaction go to completion (by TLC/LC-MS)? some_reaction->q_completion stalled Reaction Stalled q_completion->stalled No low_yield Low Isolated Yield q_completion->low_yield Yes check_temp Is temperature too low? Increase temperature. stalled->check_temp check_precipitate Did reagent precipitate? Add co-solvent. check_temp->check_precipitate check_hydrolysis Was quench/hydrolysis procedure correct? (Temp, pH control) low_yield->check_hydrolysis check_extraction Is product water-soluble? Use brine, more extractions. check_hydrolysis->check_extraction

Caption: A decision tree for troubleshooting low conversion rates.

Detailed Protocol: Formylation of N,N-Dimethylaniline

This protocol provides a validated, step-by-step methodology for a standard Vilsmeier-Haack reaction.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline, distilled

  • Saturated Sodium Acetate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (6 moles).[18]

    • Cool the flask in an ice bath to 0 °C.

    • Add POCl₃ (1.65 moles) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature below 5-10 °C during the addition. An exothermic reaction will occur.[18]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation:

    • Once the heat from the initial reaction has subsided, add N,N-dimethylaniline (1.65 moles) dropwise to the Vilsmeier reagent, keeping the mixture cool.[18]

    • After the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath or in a heating mantle to ~60-70 °C for 2-3 hours.[18]

    • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of N,N-dimethylaniline.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to room temperature and then pour it slowly and carefully over a large volume of crushed ice (approx. 1.5 kg) in a large beaker with vigorous stirring.[18]

    • Neutralize the resulting acidic solution to a pH of 6-8 by the slow, dropwise addition of a saturated aqueous sodium acetate solution.[18] The product, p-dimethylaminobenzaldehyde, will begin to precipitate as a light-yellow solid.

    • Stir the mixture in the cold for an additional 30 minutes to an hour to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by suction filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Air-dry the product. The resulting p-dimethylaminobenzaldehyde is often of sufficient purity for many applications. If further purification is needed, it can be recrystallized (e.g., from ethanol/water).

References

Technical Support Center: Catalyst Selection for Methylation of Chlorohydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the methylation of chlorohydroxybenzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific organic transformation. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Section 1: Troubleshooting Guide - Common Issues in Chlorohydroxybenzaldehyde Methylation

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles and field experience.

Q1: My methylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge and can often be traced back to several key factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Inadequate Base Strength or Solubility: The first step in O-methylation is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. If the base is not strong enough or is insoluble in the reaction solvent, this equilibrium will not favor the phenoxide, leading to poor reactivity.

    • Troubleshooting:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, for less reactive phenols or to accelerate the reaction, a stronger base like cesium carbonate (Cs₂CO₃) can be significantly more effective due to its higher solubility in organic solvents and the "cesium effect," which leads to a more "naked" and reactive phenoxide anion.[1] Sodium hydride (NaH) is a very strong base that can ensure complete deprotonation but requires careful handling due to its reactivity with protic solvents.[2][3]

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the phenoxide more available for reaction.[2][3]

  • Poor Reactivity of the Methylating Agent: The choice of methylating agent is critical.

    • Troubleshooting:

      • Dimethyl sulfate (DMS) and methyl iodide (MeI) are highly reactive methylating agents suitable for these reactions.[1][4] However, they are toxic and should be handled with appropriate safety precautions.[4]

      • Dimethyl carbonate (DMC) is a greener, less toxic alternative, but it is also less reactive and often requires higher temperatures and the use of a catalyst.[5][6][7]

  • Substrate-Specific Steric Hindrance: The position of the chloro and aldehyde groups on the benzaldehyde ring can sterically hinder the approach of the methylating agent to the phenoxide oxygen.

    • Troubleshooting:

      • Prolonging the reaction time or increasing the temperature can help overcome steric barriers.

      • Careful selection of the base and methylating agent can also play a role. A less bulky base might facilitate deprotonation more effectively.

Q2: I'm observing the formation of significant side products, particularly C-alkylation. How can I improve the selectivity for O-methylation?

A2: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] Minimizing C-alkylation is key to achieving a high yield of the desired ether.

Potential Causes & Solutions:

  • Solvent Effects: The choice of solvent plays a crucial role in directing the selectivity.

    • Troubleshooting:

      • Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[2] In contrast, protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

    • Troubleshooting:

      • Larger, more polarizable cations like cesium (Cs⁺) tend to associate less tightly with the phenoxide oxygen, leading to a more "free" phenoxide that favors O-alkylation.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

    • Troubleshooting:

      • Running the reaction at the lowest effective temperature can help improve O-alkylation selectivity. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature.

Q3: The reaction works, but it is very slow. How can I accelerate the rate of methylation?

A3: A sluggish reaction can be frustrating and may lead to degradation of starting materials or products over extended periods.

Potential Causes & Solutions:

  • Insufficient Catalysis (for less reactive methylating agents): When using greener reagents like dimethyl carbonate (DMC), a catalyst is often necessary to achieve reasonable reaction rates.[7][8][9]

    • Troubleshooting:

      • Phase-Transfer Catalysts (PTC): In solid-liquid systems (e.g., K₂CO₃ in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can be highly effective.[9] These catalysts transport the phenoxide from the solid phase into the organic phase where it can react with the methylating agent.

      • Ionic Liquids: Ionic liquids such as 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl) have been shown to be effective catalysts for the O-methylation of phenols with DMC, allowing for high yields and selectivity.[10]

  • Inadequate Mixing: In heterogeneous reactions, poor mixing can limit the interaction between the reactants and the catalyst.

    • Troubleshooting:

      • Ensure vigorous stirring throughout the reaction to maximize the surface area of contact between the solid base and the liquid phase.

  • Low Reaction Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate.

    • Troubleshooting:

      • Carefully increase the reaction temperature while monitoring for the formation of side products. The optimal temperature will be a balance between reaction rate and selectivity.

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism for the methylation of chlorohydroxybenzaldehydes?

The most common method for this transformation is a variation of the Williamson ether synthesis.[11][12][13] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[11] First, a base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group and forming the desired methyl ether.

Caption: General mechanism for the methylation of chlorohydroxybenzaldehydes.

How does the electronic effect of the chloro and aldehyde substituents influence the reaction?

Both the chlorine atom and the aldehyde group are electron-withdrawing. This has two main consequences:

  • Increased Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing nature of these substituents stabilizes the resulting phenoxide anion, making the phenolic proton more acidic compared to unsubstituted phenol.[2] This facilitates the initial deprotonation step.

  • Decreased Nucleophilicity of the Phenoxide: While deprotonation is easier, the electron-withdrawing groups also reduce the electron density on the phenoxide oxygen, making it a weaker nucleophile. This can slow down the subsequent SN2 reaction.

Therefore, a careful balance must be struck. A base strong enough to achieve sufficient deprotonation is needed, but the conditions should also be optimized to favor the nucleophilic attack of the somewhat deactivated phenoxide.

Which base is better for this reaction: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)?

While both are viable options, cesium carbonate often provides superior results, particularly for more challenging substrates.

FeaturePotassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Basicity Moderately strongModerately strong
Solubility in Organic Solvents LowHigher
"Naked" Anion Effect Less pronouncedMore pronounced
Cost LowerHigher
Typical Performance Good for many standard methylationsOften gives higher yields and faster reaction times, especially for sterically hindered or less reactive phenols.[1][6]

In many cases, the improved yield and reaction rate with Cs₂CO₃ can justify the higher cost, especially in a drug development setting where efficiency and purity are paramount.

Can I use a "green" methylating agent like dimethyl carbonate (DMC)?

Yes, dimethyl carbonate is an excellent environmentally benign alternative to traditional methylating agents like dimethyl sulfate and methyl iodide.[7] However, it is significantly less reactive. To achieve good results with DMC, you will likely need to employ more forcing conditions:

  • Higher Temperatures: Reactions with DMC are often run at temperatures above 100°C.[6][9]

  • Use of a Catalyst: As mentioned in the troubleshooting section, a phase-transfer catalyst or an ionic liquid is often necessary to achieve efficient methylation with DMC.[9][10]

  • Base Selection: Stronger bases like Cs₂CO₃ can also be beneficial when using DMC.[6]

Catalyst_Selection_Workflow start Start: Methylation of Chlorohydroxybenzaldehyde reagent_choice Choose Methylating Agent start->reagent_choice dms Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (High Reactivity, High Toxicity) reagent_choice->dms High Reactivity dmc Dimethyl Carbonate (DMC) (Lower Reactivity, 'Green' Reagent) reagent_choice->dmc Green Chemistry base_choice_dms Choose Base k2co3_dms K2CO3 (Standard Conditions) base_choice_dms->k2co3_dms Standard cs2co3_dms Cs2CO3 (Faster Reaction/Higher Yield) base_choice_dms->cs2co3_dms Enhanced base_choice_dmc Choose Base k2co3_dmc K2CO3 (Requires PTC & High Temp) base_choice_dmc->k2co3_dmc cs2co3_dmc Cs2CO3 (Often Preferred with DMC) base_choice_dmc->cs2co3_dmc dms->base_choice_dms dmc->base_choice_dmc reaction_dms Run Reaction (Moderate Temperature) k2co3_dms->reaction_dms cs2co3_dms->reaction_dms ptc Add Phase-Transfer Catalyst (e.g., TBAB, PEG) k2co3_dmc->ptc reaction_dmc Run Reaction (High Temperature) cs2co3_dmc->reaction_dmc ptc->reaction_dmc end End: Product Isolation & Purification reaction_dms->end reaction_dmc->end

Caption: Decision workflow for selecting catalysts and reagents.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Methylation using Dimethyl Sulfate and Potassium Carbonate
  • To a stirred solution of the chlorohydroxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF (10 mL per mmol of substrate), add potassium carbonate (2.0-3.0 eq.).

  • Add dimethyl sulfate (1.2-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or 50-60°C (for DMF) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Methylation using Dimethyl Carbonate and a Phase-Transfer Catalyst
  • In a round-bottom flask equipped with a reflux condenser, combine the chlorohydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Add dimethyl carbonate, which can also serve as the solvent (10-20 eq.).

  • Heat the mixture to a vigorous reflux (around 90°C) with efficient stirring.[9]

  • Monitor the reaction by TLC. The reaction may require several hours.

  • After completion, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

References

work-up procedure for isolating 2-Chloro-6-hydroxy-4-methoxybenzaldehyde from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolating 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound. We will address common challenges encountered during the post-reaction work-up and isolation phases, focusing on a process derived from the Vilsmeier-Haack formylation of 3-Chloro-5-methoxyphenol, a logical synthetic precursor. Our approach is to explain the causality behind each procedural step, ensuring a robust and reproducible outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical first step when working up a Vilsmeier-Haack reaction mixture to isolate the target aldehyde?

A1: The initial and most critical step is the carefully controlled quenching of the reaction mixture. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) to activate N,N-dimethylformamide (DMF), forming the electrophilic Vilsmeier reagent.[1][2] At the end of the reaction, significant amounts of unreacted, highly reactive POCl₃ and the intermediate iminium salt are present.

The "Why":

  • Safety: POCl₃ reacts violently and exothermically with water.[1] A rapid, uncontrolled addition of water to the reaction mixture can cause dangerous boiling and splashing. The standard and safest procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of crushed ice or ice-water.[1] This method allows the large volume of ice to absorb the heat of hydrolysis safely.

  • Intermediate Hydrolysis: The quench serves a dual purpose. It not only neutralizes the reactive POCl₃ but also hydrolyzes the intermediate aryl iminium salt to the final aldehyde product.[3][4] This hydrolysis is essential for product formation.

Q2: After quenching, my aqueous solution is highly acidic. What is the correct neutralization strategy and why is it necessary?

A2: Neutralization of the acidic solution is essential for efficient product extraction and to prevent potential side reactions. The hydrolysis of POCl₃ generates both phosphoric acid (H₃PO₄) and hydrochloric acid (HCl), resulting in a very low pH.[1]

The "Why":

  • Product Solubility: this compound contains a phenolic hydroxyl group. In a highly acidic medium (pH < 2), the compound will be fully protonated and less soluble in water, which is favorable. However, for extraction into a non-polar organic solvent, the aqueous phase should ideally be neutral. More importantly, if the pH becomes too basic, the phenolic proton will be abstracted, forming a phenoxide salt. This salt is highly water-soluble and will remain in the aqueous layer, drastically reducing your extraction efficiency and final yield.

  • Procedural Steps:

    • After the initial quench, slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a moderately strong base like sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is approximately 6-7. Strong bases like sodium hydroxide (NaOH) should be used with caution as they can easily raise the pH too high, leading to phenoxide formation.

    • Monitor the pH closely using pH paper or a calibrated meter.

Q3: What are the potential impurities I should anticipate, and how can I minimize them during the work-up?

A3: Anticipating impurities is key to designing an effective purification strategy. Based on the Vilsmeier-Haack formylation of 3-Chloro-5-methoxyphenol, the main impurities are:

  • Unreacted Starting Material: Residual 3-Chloro-5-methoxyphenol.[5]

  • Isomeric Byproducts: While formylation is strongly directed to the ortho position (C6), trace amounts of other isomers could form under harsh conditions.[5]

  • Reaction-Specific Byproducts: Residual DMF and byproducts from the decomposition of the Vilsmeier reagent.[1]

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the work-up is prolonged or exposed to air.

Minimization and Removal Strategy:

  • Aqueous Washes: After extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer is crucial.

    • Water Wash: Removes residual DMF and other highly polar impurities.

    • Brine (Saturated NaCl) Wash: Removes the bulk of the dissolved water from the organic layer, breaking up emulsions and preparing it for the drying agent.[6]

  • Final Purification: The crude product obtained after solvent evaporation will likely be a mixture. The most effective methods for final purification are:

    • Column Chromatography: Using a silica gel stationary phase with a solvent system like hexane/ethyl acetate is typically very effective for separating the desired product from less polar starting material and other non-polar impurities.[5]

    • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent (e.g., ethanol/water mixture, or hexane/ethyl acetate) can yield a highly pure product.[7]

Detailed Experimental Protocol: Work-up and Isolation

This protocol assumes the reaction has been run to completion using 3-Chloro-5-methoxyphenol, POCl₃, and DMF.

  • Preparation for Quench: Prepare a beaker with crushed ice, approximately 5-10 times the volume of your reaction mixture. Place it in an ice bath on a stir plate and begin vigorous stirring.

  • Quenching: Cool the reaction flask in a separate ice bath. Using a dropping funnel or pipette, slowly and carefully add the reaction mixture dropwise to the stirred ice. Monitor the addition rate to keep the temperature of the quenching mixture below 20 °C.

  • Hydrolysis Stir: Once the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture. CO₂ will evolve. Continue adding until the gas evolution ceases and the pH of the aqueous layer is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (2 x volume of the organic layer)

    • Saturated brine solution (1 x volume of the organic layer)

    • Avoid vigorous shaking which can cause emulsions. Gentle inversions are sufficient.[6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20-30% EtOAc). Monitor fractions by Thin-Layer Chromatography (TLC). Combine the pure fractions and remove the solvent to yield the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete hydrolysis of the iminium intermediate. 2. Product loss to the aqueous layer. 3. Incomplete reaction.1. Increase the stirring time after quenching to ensure full hydrolysis. 2. Ensure the pH was not made too basic (>8) during neutralization, which would form the water-soluble phenoxide. Re-acidify the aqueous layer to pH ~5 and re-extract if suspected. 3. Confirm reaction completion via TLC before beginning the work-up.
Product is an Oil, Not a Solid Presence of impurities (e.g., residual solvent, starting material, or byproducts) is depressing the melting point.Proceed with purification via column chromatography. The pure product should solidify upon removal of the solvent.
Multiple Spots on TLC of Crude Product 1. Incomplete reaction (starting material spot). 2. Formation of isomeric or other byproducts.1. Optimize reaction time or temperature. 2. A careful and optimized column chromatography procedure is required. Lowering the reaction temperature may improve selectivity.[5]
Emulsion Forms During Extraction High concentration of salts or polar byproducts.Add more brine to the separatory funnel to help break the emulsion. Let the funnel stand for an extended period. If persistent, filter the entire mixture through a pad of Celite.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound after a Vilsmeier-Haack reaction.

Workup_Workflow Reaction Completed Vilsmeier-Haack Reaction Mixture Quench 1. Quenching (Add to Ice-Water) Reaction->Quench Hydrolysis 2. Hydrolysis Stir (RT, 30-60 min) Quench->Hydrolysis Neutralize 3. Neutralization (e.g., NaHCO₃ to pH 7) Hydrolysis->Neutralize Extract 4. Solvent Extraction (e.g., Ethyl Acetate) Neutralize->Extract Wash 5. Aqueous Washes (Water & Brine) Extract->Wash Organic Layer Waste Aqueous Waste (Acidic, contains salts) Extract->Waste Aqueous Layer Dry 6. Drying (e.g., MgSO₄) Wash->Dry Evaporate 7. Solvent Removal (Rotary Evaporation) Dry->Evaporate Crude Crude Product Evaporate->Crude Purify 8. Purification (Column Chromatography) Crude->Purify Pure Pure 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde Purify->Pure Product Fractions Impurities Separated Impurities Purify->Impurities Impurity Fractions

Caption: Post-synthesis work-up and purification workflow.

References

Validation & Comparative

A Senior Scientist's Guide to Interpreting the Mass Spectrum of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde: Fragmentation Analysis and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or intermediate compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS) stands as a primary tool for this purpose, offering not just molecular weight determination but also a detailed fragmentation fingerprint that provides deep structural insights.

The Rationale for Electron Ionization GC-MS Analysis

To analyze a semi-volatile, substituted aromatic compound like 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice.

  • Expertise & Experience: EI is a "hard" ionization technique, bombarding the molecule with high-energy electrons (typically 70 eV).[1] While this can sometimes lead to the absence of a molecular ion peak in fragile molecules, it is ideal for structurally robust aromatic compounds. The high energy induces extensive and reproducible fragmentation, creating a unique fingerprint that is invaluable for structural elucidation and for distinguishing between isomers.[2] The stability of the aromatic ring in our target molecule ensures that the molecular ion will likely be observed.[3]

Protocol: GC-MS Analysis of Aromatic Aldehydes
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Separation:

    • System: Standard Gas Chromatograph (e.g., Agilent 8890 GC).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating aromatic compounds.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • System: Mass Spectrometer (e.g., Agilent 5977B MSD).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This self-validating protocol ensures good chromatographic separation and produces a standardized mass spectrum that can be reliably compared to library data or, in this case, to deduced fragmentation patterns.

Deconstructing the Expected Mass Spectrum

The molecular formula for this compound is C8H7ClO3. Its monoisotopic mass is calculated to be 186.0084 Da. A key feature to anticipate is the isotopic signature of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in two molecular ion peaks, M⁺ at m/z 186 and M+2 at m/z 188.[4]

Predicted Key Ions and Their Origins

The fragmentation of this molecule will be a competitive process directed by the different functional groups. Below is a table summarizing the most probable high-abundance fragments.

m/z (for ³⁵Cl)Proposed FragmentOrigin PathwayComments
186 / 188[C₈H₇ClO₃]⁺•Molecular Ion (M⁺) The parent ion. The M+2 peak at m/z 188 is crucial for confirming the presence of one chlorine atom.
185 / 187[C₈H₆ClO₃]⁺M⁺ - H•Loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[5]
171 / 173[C₇H₄ClO₃]⁺M⁺ - CH₃•Loss of a methyl radical from the methoxy group. This is a very common pathway for anisole derivatives.
157 / 159[C₇H₆ClO₂]⁺M⁺ - CHO•Loss of the formyl radical, characteristic of benzaldehydes, leading to a substituted phenyl cation.[6][7]
151[C₈H₇O₃]⁺M⁺ - Cl•Loss of the chlorine radical.
143 / 145[C₆H₄ClO₂]⁺[M - CH₃]⁺ - COSubsequent loss of carbon monoxide from the m/z 171 fragment.
122[C₇H₆O₂]⁺•[M - Cl]⁺ - CHO•Loss of the formyl radical after the initial loss of chlorine.

Proposed Fragmentation Pathways

The stability of the resulting carbocation or radical cation governs the likelihood of each fragmentation pathway. The aromatic ring provides a stable platform for the positive charge.

Primary Fragmentation Mechanisms
  • Loss of Aldehydic Hydrogen (M-1): The initial ionization can weaken the C-H bond of the aldehyde group, leading to the loss of a hydrogen radical to form a stable acylium ion at m/z 185/187 . This is a hallmark of many aromatic aldehydes.[5]

  • Loss of Methyl Radical (M-15): The methoxy group is prone to α-cleavage, resulting in the loss of a methyl radical (•CH₃). This is a highly favorable pathway that produces a resonance-stabilized ion at m/z 171/173 .

  • Loss of Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl carbon expels a formyl radical (•CHO), yielding a substituted chlorophenyl cation at m/z 157/159 . This is a dominant fragmentation route for simple benzaldehydes.[7]

  • Loss of Chlorine Radical (M-35): The C-Cl bond can also cleave to release a chlorine radical, resulting in a fragment ion at m/z 151 . The stability of this resulting ion will determine its abundance relative to other fragments.

The relationships between these key fragments are illustrated in the diagram below.

G M Molecular Ion (M⁺) m/z 186/188 M_minus_1 [M-H]⁺ m/z 185/187 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z 171/173 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z 157/159 M->M_minus_29 - •CHO M_minus_35 [M-Cl]⁺ m/z 151 M->M_minus_35 - •Cl M_minus_43 [M-CH₃-CO]⁺ m/z 143/145 M_minus_15->M_minus_43 - CO

Caption: Proposed primary fragmentation pathways for this compound.

Comparative Analysis with Alternative Structures

To understand the unique spectral features of our target molecule, we must compare its expected fragmentation with simpler, related compounds. This comparative logic is essential when a direct library match is unavailable.

CompoundMolecular Ion (m/z)Key Fragments (m/z)Distinguishing Feature
Benzaldehyde [6]106105 (M-1), 77 (M-CHO)Base peak is often m/z 77, the phenyl cation.
4-Methoxybenzaldehyde [8]136135 (M-1), 107 (M-CHO), 92 (M-CHO-CH₃)The M-1 peak at m/z 135 is often the base peak, showing the strong influence of the methoxy group.
2-Chloro-4-hydroxybenzaldehyde [9]156/158155/157 (M-1), 127/129 (M-CHO)Shows the characteristic chlorine isotope pattern and loss of the formyl group.
2-Hydroxy-4-methoxybenzaldehyde [10]152151 (M-1), 123 (M-CHO)Lacks the chlorine isotope pattern. The MS/MS spectrum shows a prominent loss to m/z 135, likely from loss of water from the protonated molecule.[11]
Target: this compound 186/188 185/187, 171/173, 157/159 The combination of a chlorine isotope pattern with fragments corresponding to losses of H, CH₃, and CHO provides a unique fingerprint not present in the other analogues.

This comparison demonstrates that while individual fragmentation pathways are predictable based on functional groups, their combination in this compound creates a unique mass spectrum. The presence of the M+2 peak confirms chlorine, and the high mass fragments at m/z 171/173 (loss of methyl) and 157/159 (loss of formyl) would be the most diagnostic peaks to look for.

The workflow for this deductive analysis is summarized below.

G cluster_0 Data Acquisition & Initial Analysis cluster_1 Comparative Fragmentation Analysis cluster_2 Structural Confirmation acquire Acquire EI Mass Spectrum via GC-MS Protocol identify_M Identify Molecular Ion (M⁺) Check for M+2 Chlorine Pattern acquire->identify_M propose Propose Fragmentation Pathways for Target identify_M->propose benzaldehyde Benzaldehyde (Loss of H, CHO) benzaldehyde->propose anisaldehyde Anisaldehyde (Loss of H, CH₃) anisaldehyde->propose chlorophenol Chlorophenols (Loss of Cl, HCl) chlorophenol->propose assign Assign Major Peaks in Acquired Spectrum propose->assign confirm Confirm Structure assign->confirm

Caption: Logical workflow for the structural elucidation of the target compound via MS.

By following this guide, researchers can confidently interpret the mass spectrum of this compound, assign its major fragments, and distinguish it from structurally similar alternatives, ensuring the highest level of scientific integrity in their work.

References

A Senior Application Scientist's Guide to the FT-IR Analysis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Architecture with Light

In the intricate world of drug discovery and materials science, understanding the precise molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, we can deduce the presence of specific chemical bonds and, by extension, the compound's structural framework.

This guide provides an in-depth FT-IR analysis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and as a potential building block for novel pharmaceutical agents. We will delve into the experimental protocol for acquiring its spectrum, interpret the resulting data to assign key vibrational frequencies, and, critically, compare its spectral signature to those of foundational analogs—benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde. This comparative approach is designed to illuminate the subtle yet significant influence of chloro, hydroxyl, and methoxy substituents on the molecule's vibrational properties, providing researchers with a robust framework for structural elucidation.

Part 1: The Subject Molecule and Its Expected Vibrational Fingerprint

This compound is a polysubstituted benzene ring, giving rise to a complex but interpretable IR spectrum.[1] Before analyzing the experimental data, it is crucial to predict the characteristic absorption bands based on its constituent functional groups.

  • Hydroxyl Group (O-H): A broad and typically strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the O-H bond. The breadth of this peak is a result of intermolecular hydrogen bonding.

  • Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of C-H bonds where the carbon is part of an aromatic ring.[2][3]

  • Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the appearance of two weak to medium bands (a Fermi doublet) around 2750 cm⁻¹ and 2850 cm⁻¹.[4][5] The presence of these peaks is strong evidence for the aldehyde functional group.

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption is expected for the aldehyde's carbonyl group. For aromatic aldehydes, this band typically appears around 1705-1730 cm⁻¹.[5] Conjugation with the aromatic ring and the electronic effects of other substituents will influence its precise position.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to several medium to strong bands in the 1450-1600 cm⁻¹ region.[2][3][6]

  • C-O Stretching: Two distinct C-O stretching vibrations are expected. The phenolic C-O stretch typically appears as a strong band around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch will produce a strong absorption in the 1020-1250 cm⁻¹ range.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Below is a diagram illustrating the molecular structure and its key functional groups.

Caption: Molecular structure of this compound with key functional groups highlighted.

Part 2: Experimental Protocol for FT-IR Analysis

To ensure high-quality, reproducible data, a standardized sample preparation and analysis protocol is essential. For solid-state analysis of the title compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[7][8]

Objective: To prepare a solid sample of this compound in a KBr pellet for FT-IR transmission analysis.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Methodology:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture is a significant interferent in IR spectroscopy, displaying a broad O-H stretching band.

  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into a clean agate mortar.[9] Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.[9][10]

  • Pellet Formation: Carefully transfer the finely ground powder into the pellet die. Ensure the powder is evenly distributed. Place the die into a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes. This causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.[7]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Before running the sample, acquire a background spectrum. This is typically done with an empty sample compartment or with a blank KBr pellet to account for atmospheric CO₂, water vapor, and any instrumental artifacts.[8]

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.

Alternative Preparation Method: Attenuated Total Reflectance (ATR)

For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[8] A small amount of the solid sample is simply placed onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[7] The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample, allowing for the acquisition of an absorption spectrum.[8][10]

Part 3: Spectral Interpretation and Data Presentation

The FT-IR spectrum of this compound reveals a wealth of information confirming its structure. The key absorption bands are assigned as follows:

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational ModeFunctional Group
~3450 (broad)StrongO-H Stretch (H-bonded)Hydroxyl
~3070WeakAromatic C-H StretchAromatic Ring
~2845WeakAldehyde C-H StretchAldehyde
~2740WeakAldehyde C-H Stretch (Fermi Doublet)Aldehyde
~1685Very StrongC=O StretchAldehyde
~1590StrongC=C Aromatic Ring StretchAromatic Ring
~1480MediumC=C Aromatic Ring StretchAromatic Ring
~1250StrongAryl-O Stretch (Phenolic)Phenol/Ether
~1040StrongAryl-O-C Stretch (Ether)Methoxy
~850MediumC-H Out-of-plane BendingAromatic Ring
~780MediumC-Cl StretchChloro

Part 4: Comparative Analysis with Structural Analogs

To fully appreciate the spectral contributions of the substituents, we compare the spectrum of our target compound with that of benzaldehyde (the parent aldehyde) and 2-hydroxy-4-methoxybenzaldehyde (the non-chlorinated analog).[11][12][13] This comparison highlights the electronic and steric influences on key vibrational frequencies.

Functional GroupBenzaldehyde[14][15]2-Hydroxy-4-methoxybenzaldehyde[12][16]This compound
O-H Stretch Absent~3400 cm⁻¹ (broad, strong)~3450 cm⁻¹ (broad, strong)
Aldehyde C=O Stretch ~1703 cm⁻¹~1665 cm⁻¹~1685 cm⁻¹
Aromatic C=C Stretch ~1595, 1455 cm⁻¹~1600, 1500 cm⁻¹~1590, 1480 cm⁻¹
C-Cl Stretch AbsentAbsent~780 cm⁻¹

Discussion of Spectral Shifts:

  • Carbonyl (C=O) Stretch: The C=O stretching frequency provides significant insight. In benzaldehyde, it is observed around 1703 cm⁻¹.[14] Adding the electron-donating hydroxyl and methoxy groups in 2-hydroxy-4-methoxybenzaldehyde increases electron density in the ring through resonance, which can be delocalized to the carbonyl group. This weakens the C=O bond, lowering its stretching frequency significantly to ~1665 cm⁻¹. Introducing the electron-withdrawing chlorine atom in this compound counteracts this effect. The inductive effect of chlorine withdraws electron density, strengthening the C=O bond relative to the non-chlorinated analog and shifting the absorption to a higher wavenumber (~1685 cm⁻¹).

  • Hydroxyl (O-H) Stretch: This broad band is absent in benzaldehyde and present in the other two compounds, serving as a clear marker for the phenolic group.

  • C-Cl Stretch: The appearance of a medium intensity band around 780 cm⁻¹ is a definitive indicator of the C-Cl bond in the target molecule, a feature absent in both analogs.

The following diagram illustrates the workflow for this comparative analysis.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq FT-IR Spectrum Acquisition cluster_analysis Data Analysis & Comparison Prep1 Weigh Compound (1-2 mg) & Dry KBr (100-200 mg) Prep2 Grind Mixture in Agate Mortar Prep1->Prep2 Prep3 Press into Transparent Pellet Prep2->Prep3 Acq2 Place Sample Pellet in Spectrometer Prep3->Acq2 Sample Ready Acq1 Collect Background Spectrum (Air or Blank KBr) Acq1->Acq2 Acq3 Acquire Sample Spectrum (4000-400 cm⁻¹) Acq2->Acq3 Analysis1 Identify Peak Positions and Intensities Acq3->Analysis1 Raw Spectrum Analysis2 Assign Peaks to Functional Group Vibrations Analysis1->Analysis2 Analysis3 Tabulate Data for Target Compound and Analogs Analysis2->Analysis3 Analysis4 Compare Spectral Shifts and Correlate with Structural Differences Analysis3->Analysis4 Conclusion Final Report: Structural Elucidation Analysis4->Conclusion

Caption: Workflow for the comparative FT-IR analysis of substituted benzaldehydes.

Conclusion

FT-IR spectroscopy provides an unambiguous and detailed fingerprint of this compound. The analysis confirms the presence of all expected functional groups—hydroxyl, aldehyde, methoxy, chloro, and the aromatic ring—through their characteristic vibrational absorptions. More importantly, the comparative analysis against benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde demonstrates the diagnostic power of FT-IR in probing the electronic effects of substituents on a molecule's framework. The observed shifts in the carbonyl stretching frequency, in particular, serve as a textbook example of how inductive and resonance effects manifest in a vibrational spectrum. For researchers in drug development and organic synthesis, this guide illustrates how a systematic FT-IR analysis can serve as a rapid, reliable, and insightful tool for structural verification and for understanding the chemical environment within a target molecule.

References

The Halogen Advantage: A Comparative Bioactivity Study of Chlorinated vs. Non-Chlorinated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the vast landscape of phenolic compounds, hydroxybenzaldehydes stand out for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry.[1] Their inherent antioxidant, antimicrobial, and enzyme inhibitory properties make them attractive candidates for therapeutic development. A key strategy in optimizing the potency and modulating the bioactivity of these molecules is halogenation, particularly chlorination. The introduction of a chlorine atom to the aromatic ring can significantly alter the electronic and steric properties of the parent molecule, leading to profound effects on its biological efficacy.

This guide provides a comparative analysis of the bioactivity of chlorinated and non-chlorinated hydroxybenzaldehydes, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic underpinnings of these differences and provide detailed protocols for key bioassays to empower researchers in their own investigations.

The Influence of Chlorination: A Double-Edged Sword

Chlorination can dramatically enhance the bioactivity of hydroxybenzaldehydes, but it can also introduce toxicity concerns. The position and number of chlorine substituents are critical in determining the overall biological profile of the molecule. Generally, increasing chlorination can lead to increased toxicity.[2] For instance, the toxicity of chlorophenols, which share a similar structural motif, tends to decrease with decreasing chlorination.[3] This is a crucial consideration in drug development, where a therapeutic window must be carefully defined.

Comparative Bioactivity Analysis

Antimicrobial Activity

The introduction of a chlorine atom to the hydroxybenzaldehyde scaffold has been shown to enhance antimicrobial activity. This is exemplified by comparing the bioactivity of salicylaldehyde (2-hydroxybenzaldehyde) and its chlorinated analog, 5-chloro-2-hydroxybenzaldehyde.

Derivatives of 5-chloro-2-hydroxybenzaldehyde have demonstrated significant activity against a range of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[4][5] For example, a Schiff base derivative of 5-chloro-2-hydroxybenzaldehyde, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed potent activity against M. kansasii with a Minimum Inhibitory Concentration (MIC) in the range of 1-4 µmol/L.[4] In contrast, while salicylaldehyde itself exhibits some antimicrobial properties, its derivatives are often required to achieve significant potency.[6] The electron-withdrawing nature of the chlorine atom is thought to increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes and enhancing its interaction with intracellular targets.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismBioactivity (MIC)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 µmol/L[4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[4]
VanillinMultidrug-resistant E. coli1.25–2.5 mg/mL[7]
Antioxidant Activity

The antioxidant activity of hydroxybenzaldehydes is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-studied antioxidant.[8][9][10] It has shown potent radical scavenging activity in various assays, including the ABTS and ORAC assays.[8][11] The antioxidant capacity of vanillin is significant, with some studies suggesting it may be more beneficial for daily health care than previously thought.[8]

Direct comparative data on the antioxidant activity of chlorinated versus non-chlorinated hydroxybenzaldehydes is less common in the literature. However, the introduction of an electron-withdrawing chlorine atom can potentially decrease the hydrogen-donating ability of the phenolic hydroxyl group, thereby reducing its antioxidant capacity. This is a critical consideration when designing multi-functional molecules where both antimicrobial and antioxidant properties are desired.

Table 2: Antioxidant Activity of Vanillin

AssayActivity of VanillinReference
ABTS Radical ScavengingStronger than ascorbic acid and Trolox[8]
DPPH Radical ScavengingNo activity[8][10]
ORACMuch stronger than ascorbic acid and Trolox[8]
Enzyme Inhibitory Activity: Tyrosinase Inhibition

Hydroxybenzaldehydes are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[12][13] This makes them promising agents for the treatment of hyperpigmentation disorders. The inhibitory mechanism often involves the formation of a Schiff base between the aldehyde group and a primary amino group in the active site of the enzyme.[14] 4-Hydroxybenzaldehyde has been shown to inhibit mushroom tyrosinase with an IC50 value of 1.22 mM.[12]

The effect of chlorination on tyrosinase inhibitory activity is not extensively documented in direct comparative studies. However, the electronic and steric alterations induced by chlorine substitution could influence the binding affinity of the inhibitor to the enzyme's active site. For instance, chamaecin (2-hydroxy-4-isopropylbenzaldehyde) acts as a mixed-type inhibitor of tyrosinase with an IC50 of 2.3 µM.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of test compound in DMSO B Prepare serial dilutions of the compound in a 96-well plate A->B D Add bacterial inoculum to each well B->D C Prepare standardized bacterial inoculum C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine the lowest concentration with no visible growth (MIC) F->G DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation A Prepare various concentrations of the test compound C Mix the test compound solution with the DPPH solution A->C B Prepare a fresh solution of DPPH in methanol B->C D Incubate the mixture in the dark at room temperature for 30 minutes C->D E Measure the absorbance at 517 nm using a spectrophotometer D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site cluster_inhibitor Hydroxybenzaldehyde Inhibitor cluster_interaction Inhibitory Interaction Enzyme Enzyme (with primary amino group) SchiffBase Schiff Base Formation Enzyme->SchiffBase amino group Copper Binuclear Copper Center Chelation Copper Chelation (potential) Copper->Chelation Inhibitor Hydroxybenzaldehyde Inhibitor->SchiffBase Aldehyde group reacts with Inhibitor->Chelation Hydroxyl group may interact with Inactivation Enzyme Inactivation SchiffBase->Inactivation Chelation->Inactivation

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-6-hydroxy-4-methoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Chemical Synthesis

In the realm of pharmaceutical development and fine chemical manufacturing, the molecular integrity of a synthetic intermediate is paramount. 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a substituted phenolic aldehyde, serves as a crucial building block in the synthesis of more complex molecules where its purity directly influences the yield, safety, and efficacy of the final product. Even trace impurities can lead to undesirable side reactions, compromised biological activity, or the formation of toxic byproducts.

This guide provides a comprehensive, technically-grounded framework for validating the purity of synthesized this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, detailing a robust method and its validation in accordance with international regulatory standards. Furthermore, we will objectively compare HPLC with alternative analytical techniques, offering the rationale behind method selection for researchers, quality control analysts, and drug development professionals.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

This compound is a moderately polar, non-volatile aromatic compound. Its phenolic hydroxyl group and aldehyde functionality are key reactive sites, which also make it susceptible to specific impurities during synthesis and storage.

A robust analytical method must be able to separate the main component from:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Byproducts: Positional isomers formed during chlorination or other substitution reactions.

  • Oxidation Products: The corresponding 2-chloro-6-hydroxy-4-methoxybenzoic acid is a common impurity formed by the oxidation of the aldehyde group[1].

  • Reduction Products: The corresponding benzyl alcohol, which may be present as a byproduct.

Given these requirements, Reverse-Phase HPLC (RP-HPLC) emerges as the gold standard. It excels at separating mixtures of moderately polar compounds based on their hydrophobicity, making it ideally suited for this analytical challenge[2][3].

The HPLC Method: A Protocol for Robust Purity Determination

This protocol is a robust starting point for the analysis of substituted phenolic aldehydes, established from proven methods for similar compounds[4][5][6][7].

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is highly recommended for its excellent resolving power for polar and non-polar analytes.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm). Formic acid or phosphoric acid (analytical grade).

  • Reference Standard: A certified reference standard of this compound with known purity.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention.
Mobile Phase B AcetonitrileProvides good elution strength for aromatic aldehydes and offers low UV cutoff.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% BA gradient is essential to elute both polar (e.g., benzoic acid impurity) and non-polar components within a reasonable timeframe while achieving optimal resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong absorbance around this wavelength. A DAD allows for peak purity assessment across a spectrum[4][6].
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Diluent Methanol or Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.
Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution. These will be used for linearity and quantitation.

  • Sample Solution: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. This creates a solution with a target concentration of 1000 µg/mL.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column[8].

Method Validation: The Self-Validating System (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring the reliability and accuracy of results[9]. This is not merely a checklist; it is a logical system where each parameter builds trust in the method's performance.

References

A Comparative Guide to the Antifungal Efficacy of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the potential antifungal efficacy of the novel compound 2-Chloro-6-hydroxy-4-methoxybenzaldehyde against established commercial fungicides. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related compounds, outlines a robust experimental framework for direct comparison, and offers insights into the potential mechanisms of action that warrant further investigation.

Introduction: The Case for a Novel Antifungal Agent

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Benzaldehyde derivatives have garnered significant interest due to their broad-spectrum antimicrobial properties.[1][2] Notably, 2-hydroxy-4-methoxybenzaldehyde (HMB), a naturally occurring compound, has demonstrated considerable antifungal activity against pathogenic fungi like Fusarium graminearum and Aspergillus flavus.[3][4] The proposed compound, this compound, is a structural analog of HMB. The introduction of a chlorine atom to the benzene ring is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. It is hypothesized that the electron-withdrawing nature of chlorine could modulate the compound's reactivity and interaction with fungal cellular targets, potentially leading to enhanced antifungal efficacy.

This guide will therefore explore the prospective antifungal profile of this compound, benchmarked against widely used commercial fungicides. We will delve into the putative mechanisms of action, present a framework for empirical validation through standardized protocols, and provide the necessary tools for researchers to conduct their own comparative studies.

Mechanisms of Action: A Tale of Different Targets

A successful antifungal agent typically targets structures or pathways unique to fungi, minimizing off-target effects in the host. Commercial fungicides operate via several well-established mechanisms.[5][6] In contrast, based on studies of its close analog HMB, this compound is predicted to have a distinct, multi-faceted mode of action.[3][7]

2.1. Proposed Mechanism of this compound

Based on extensive research on HMB, the antifungal activity of its chlorinated derivative is likely to stem from a multi-pronged attack on fungal cell integrity and metabolism:

  • Cell Membrane Disruption: HMB has been shown to increase the permeability of the fungal cell membrane, leading to leakage of intracellular contents and ultimately, cell death.[3][8] This is a critical first line of attack.

  • Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. HMB has been found to significantly reduce ergosterol levels, compromising membrane integrity and function.[7] This is a validated target for the highly successful azole class of fungicides.

  • Induction of Oxidative Stress: Treatment with HMB leads to an increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide, indicating a disruption of the fungal redox balance.[7] This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

2.2. Mechanisms of Commercial Fungicides

For the purpose of comparison, we will consider two major classes of commercial fungicides:

  • Azoles (e.g., Fluconazole): This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[9] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of ions and other essential cellular components, resulting in cell death.[10]

The following diagram illustrates the distinct and potentially synergistic points of intervention for this compound compared to commercial azole and polyene fungicides.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_pathway->ergosterol Synthesis cell_membrane Cell Membrane ergosterol->cell_membrane Incorporation ros Reactive Oxygen Species (ROS) chloro_hmb 2-Chloro-6-hydroxy- 4-methoxybenzaldehyde chloro_hmb->ergosterol_pathway Inhibits chloro_hmb->cell_membrane Disrupts Permeability chloro_hmb->ros Induces azoles Azoles (e.g., Fluconazole) azoles->ergosterol_pathway Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to & Disrupts

Caption: Comparative Mechanisms of Antifungal Action.

Comparative Efficacy: A Proposed Experimental Overview

To empirically validate the antifungal potential of this compound, a direct comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against key fungal pathogens is essential. The following table presents a hypothetical data set, based on the known potency of related benzaldehyde derivatives, to serve as a benchmark for future studies.

Fungal StrainThis compoundFluconazoleAmphotericin B
MIC (µg/mL) MFC (µg/mL) MIC (µg/mL)
Candida albicans ATCC 90028641281
Aspergillus fumigatus ATCC 2043053264>64
Cryptococcus neoformans ATCC 20882116324
Candida auris B112213212832

Note: The data presented for this compound are hypothetical and intended to provide a framework for experimental design and data interpretation. Actual values must be determined empirically.

Experimental Protocol: Determination of MIC and MFC

To ensure reproducibility and comparability of results, standardized methodologies are paramount. The following protocol for broth microdilution testing is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[11][12]

4.1. Materials and Reagents

  • This compound (test compound)

  • Fluconazole and Amphotericin B (control fungicides)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sabouraud Dextrose Agar (SDA) plates

4.2. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Dissolve the test compound and control fungicides in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI 1640 medium to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • Culture the fungal strains on SDA plates to ensure viability.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[13]

    • Dilute this suspension in RPMI 1640 medium to obtain the final inoculum concentration (1-5 x 10^3 CFU/mL for yeasts).[13]

  • Broth Microdilution Assay (MIC Determination):

    • In a 96-well plate, perform serial twofold dilutions of the test compound and control fungicides. A typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.[13]

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]

  • MFC Determination:

    • Following MIC determination, take a 20 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto an SDA plate.

    • Incubate the SDA plates at 35°C until growth is visible in the control spots.

    • The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[10][15]

The following workflow diagram provides a visual representation of the experimental process.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_stock Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI prep_inoculum->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate_mic Incubate Plate (35°C, 24-48h) add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate_mic->read_mic plate_mfc Plate Aliquots from Clear Wells onto SDA read_mic->plate_mfc Proceed with clear wells incubate_mfc Incubate SDA Plates plate_mfc->incubate_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC Determination.

Conclusion and Future Directions

While direct experimental data on the antifungal efficacy of this compound is not yet available, the evidence from its structural analog, HMB, provides a strong rationale for its investigation as a novel antifungal agent. The proposed multi-target mechanism, encompassing cell membrane disruption, inhibition of ergosterol biosynthesis, and induction of oxidative stress, suggests a potential for broad-spectrum activity and a lower propensity for the development of resistance compared to single-target agents.

The experimental framework outlined in this guide provides a clear and standardized path for the empirical validation of this compound's antifungal properties. Future research should focus on conducting the proposed MIC and MFC studies against a wide panel of clinically relevant and drug-resistant fungal strains. Subsequent studies could explore the in vivo efficacy and safety profile of this promising compound, with the ultimate goal of developing a new therapeutic option in the fight against invasive fungal infections.

References

A Comparative Guide to the Antioxidant Properties of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structure in Antioxidant Efficacy

In the fields of pharmacology and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the development of effective exogenous antioxidants a critical pursuit[1]. Phenolic aldehydes, a class of compounds characterized by a benzaldehyde scaffold bearing one or more hydroxyl groups, are of significant interest due to their inherent antioxidant capabilities. Their primary mechanism of action involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize damaging free radicals, thereby terminating oxidative chain reactions[2][3].

However, not all phenolic aldehydes are created equal. The antioxidant capacity is profoundly dictated by the molecular architecture—specifically, the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. This guide provides a comparative analysis of substituted benzaldehydes, grounded in experimental data, to elucidate the structure-activity relationships (SAR) that govern their antioxidant potential. By understanding these principles, researchers can more effectively select or design compounds with optimized therapeutic efficacy.

The Mechanism of Action: A Tale of Two Pathways

The free-radical scavenging activity of phenolic compounds like substituted benzaldehydes primarily proceeds through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•)[3][4]. The stability of this resulting phenoxyl radical, often enhanced by resonance delocalization, is key to the compound's effectiveness.

  • Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical[3][5][6].

The dominant mechanism can be influenced by factors such as the solvent and the specific radical involved, but the fundamental requirement is the ability of the benzaldehyde derivative to part with its phenolic hydrogen or an electron.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_HAT Phenolic Benzaldehyde (ArOH) ArO_HAT Stable Phenoxyl Radical (ArO•) ArOH_HAT->ArO_HAT H• donation R_HAT Free Radical (R•) RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT H• acceptance ArOH_SET Phenolic Benzaldehyde (ArOH) ArOH_plus Radical Cation (ArOH•+) ArOH_SET->ArOH_plus e- donation R_SET Free Radical (R•) R_minus Anion (R-) R_SET->R_minus ArO_SET Phenoxyl Radical (ArO•) ArOH_plus->ArO_SET Deprotonation (-H+)

Caption: General mechanisms of free radical scavenging by phenolic antioxidants.

Structure-Activity Relationship (SAR): Decoding the Substituent Effect

The relationship between the chemical structure of a benzaldehyde derivative and its antioxidant activity is a direct consequence of how substituents influence the stability of the phenoxyl radical and the ease of hydrogen or electron donation[7].

1. The Role of Hydroxyl (-OH) Groups:

  • Number of Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity[8][9]. This is because more sites are available for hydrogen donation and the additional groups can help stabilize the resulting radical through resonance.

  • Position of Groups: The relative positions of hydroxyl groups are critical. Dihydroxybenzaldehydes with hydroxyls at the ortho (e.g., 2,3-dihydroxybenzaldehyde) or para (e.g., 2,5-dihydroxybenzaldehyde) positions to each other exhibit enhanced activity compared to those in the meta position[9]. This is attributed to the superior resonance stabilization of the phenoxyl radical formed upon H-atom donation[5][6].

2. The Influence of Methoxy (-OCH₃) Groups: The methoxy group is an electron-donating group. Its presence, particularly ortho to a hydroxyl group, can increase antioxidant activity. This is exemplified by the comparison between vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Studies have shown o-vanillin to be a significantly more effective radical scavenger, a fact attributed to its lower oxidation potential, making it more easily oxidized than vanillin[1][10].

3. The Impact of the Aldehyde (-CHO) Group: The aldehyde group itself is an electron-withdrawing group, which can decrease the H-atom donating ability of the phenolic hydroxyl group. This explains why phenolic aldehydes often show lower antioxidant activity than their corresponding benzoic acid or alcohol derivatives[8].

SAR_Logic num_oh Increased Number of -OH Groups stability Increased Phenoxyl Radical Stability Lower O-H Bond Dissociation Energy num_oh->stability pos_oh Ortho/Para -OH Positioning pos_oh->stability edg Presence of Electron-Donating Groups (e.g., -OCH3) edg->stability capacity Higher Antioxidant Capacity stability->capacity

Caption: Logical flow of structure-activity relationships in substituted benzaldehydes.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of substituted benzaldehydes is commonly quantified using various in vitro assays. The results are often expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TE). A lower IC₅₀ value signifies higher antioxidant potency.

CompoundSubstituentsAssayIC₅₀ (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Source(s)
Vanillin 4-OH, 3-OCH₃DPPH~2800-[1][10]
o-Vanillin 2-OH, 3-OCH₃DPPH~750-[1][10]
Protocatechuic Aldehyde 3,4-diOHDPPH-High Activity[7][9]
Syringaldehyde 4-OH, 3,5-diOCH₃DPPH-High Activity[7]
p-Hydroxybenzaldehyde 4-OHDPPH-Negligible Activity[7]
Salicylaldehyde 2-OHDPPH-Negligible Activity[7]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution, as results can vary based on specific experimental conditions[2].

Experimental Protocols: A Guide to Core Assays

Accurate and reproducible data are paramount. The following are detailed, step-by-step protocols for the most common assays used to evaluate the antioxidant capacity of benzaldehyde derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow or colorless hydrazine by an antioxidant[2][11].

  • Principle: The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

  • Reagents & Equipment:

    • DPPH (0.1 mM in methanol)

    • Test compound solutions (various concentrations in methanol)

    • Methanol (as blank)

    • Ascorbic Acid or Trolox (as positive control)

    • UV-Vis Spectrophotometer or microplate reader

  • Protocol:

    • Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark[12].

    • Reaction Setup: In a 96-well plate or cuvette, add 20 µL of the test compound solution (or standard/blank).

    • Initiation: Add 200 µL of the DPPH working solution to each well. Mix gently.

    • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature[13].

    • Measurement: Measure the absorbance at 517 nm[14].

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value[2].

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution in Methanol start->prep_dpph prep_samples Prepare Benzaldehyde Samples & Controls (Varying Conc.) start->prep_samples mix Mix Sample (20 µL) with DPPH Solution (200 µL) prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color[12].

  • Principle: The reduction of the pre-formed ABTS•+ by an antioxidant causes decolorization, and the decrease in absorbance at 734 nm is measured.

  • Reagents & Equipment:

    • 7 mM ABTS solution

    • 2.45 mM potassium persulfate solution

    • Ethanol or Methanol

    • Test compound solutions

    • UV-Vis Spectrophotometer or microplate reader

  • Protocol:

    • ABTS•+ Generation: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation[2][15].

    • Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[16].

    • Reaction Setup: Add a small volume (e.g., 5-10 µL) of the test compound to a larger volume (e.g., 200 µL) of the diluted ABTS•+ working solution[11].

    • Incubation: Mix and incubate for a defined period (e.g., 5-30 minutes) at room temperature[11][16].

    • Measurement: Measure the absorbance at 734 nm[12].

    • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form[17][18].

  • Principle: The change in absorbance at 593 nm is directly related to the total reducing power of the electron-donating antioxidants in the sample[18].

  • Reagents & Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Test compound solutions

    • FeSO₄·7H₂O (for standard curve)

    • Spectrophotometer or microplate reader

  • Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use[19].

    • Reaction Setup: Add 3.8 mL of the FRAP reagent to a cuvette or well[19].

    • Blank Reading: Take an initial absorbance reading at 593 nm.

    • Initiation: Add 0.2 mL of the test compound solution (or standard/blank) to the FRAP reagent. Mix thoroughly[19].

    • Incubation: Incubate the mixture at 37°C for a defined time (typically 4-30 minutes)[19].

    • Measurement: Measure the final absorbance at 593 nm.

    • Calculation: The change in absorbance is compared to a standard curve prepared with known concentrations of Fe²⁺. Results are expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay evaluates antioxidant capacity by measuring the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals[20][21].

  • Principle: An antioxidant's presence inhibits the decay of the fluorescein probe's fluorescence, which is initiated by a radical generator (AAPH). The protective effect is quantified by measuring the area under the fluorescence decay curve (AUC)[21][22].

  • Reagents & Equipment:

    • Fluorescein probe solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) radical initiator

    • Trolox (as standard)

    • Phosphate buffer (75 mM, pH 7.4)

    • Fluorescence microplate reader with temperature control

  • Protocol:

    • Reaction Setup: In a 96-well black opaque plate, add 25 µL of the test compound (or standard/blank) and 150 µL of the fluorescein working solution[22][23].

    • Pre-incubation: Incubate the plate at 37°C for at least 30 minutes[20][23].

    • Initiation: Add 25 µL of AAPH solution to each well to start the reaction. This step is often performed by the plate reader's injectors to ensure timing consistency[22][23].

    • Measurement: Immediately begin recording the fluorescence (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for approximately 2 hours at 37°C[20][22].

    • Calculation: Calculate the Net Area Under the Curve (AUC) by subtracting the AUC of the blank from the AUC of the sample. Compare the Net AUC of the sample to a Trolox standard curve to determine the ORAC value, expressed in µM of Trolox Equivalents (TE)[21].

Conclusion and Future Directions

The antioxidant properties of substituted benzaldehydes are intrinsically linked to their chemical structure. A clear structure-activity relationship emerges from the available data: the potency of these compounds is enhanced by the presence of multiple hydroxyl groups, particularly in ortho and para positions, and by electron-donating substituents like methoxy groups. Conversely, the electron-withdrawing nature of the aldehyde function tends to diminish activity relative to corresponding phenolic acids.

This guide provides the foundational knowledge and validated protocols for researchers to comparatively assess these compounds. By leveraging this understanding of SAR and employing robust analytical methods like DPPH, ABTS, FRAP, and ORAC, scientists in drug development and related fields can rationally design and screen novel benzaldehyde derivatives with superior antioxidant and therapeutic potential. Future research should focus on expanding the library of tested compounds and integrating in vivo models to validate the physiological relevance of these in vitro findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. The information herein is designed to establish a self-validating system of safety, grounded in authoritative data, to minimize risk and ensure procedural integrity in the laboratory.

Hazard Analysis: Understanding the Risks

This compound is a substituted benzaldehyde derivative that, like many similar compounds, requires careful handling. Its hazard profile, based on data from analogous structures and safety data sheets (SDS), dictates the need for specific protective measures. The primary risks are associated with direct contact and inhalation of dust particles.

The compound is formally classified with the following hazard statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

These classifications necessitate a comprehensive approach to personal protection, focusing on isolating the handler from the material through appropriate barriers.

Table 1: GHS Hazard Summary

Hazard CodeClassificationImplication for Laboratory Work
H315 Skin Irritation (Category 2)Direct contact can lead to redness, inflammation, or dermatitis. Requires consistent glove use and a lab coat.
H319 Serious Eye Irritation (Category 2)Accidental contact from splashes or airborne dust can cause significant pain, redness, and potential damage to eye tissue. Mandates sealed eye protection.
H335 Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationInhalation of the solid as a dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid powder must be done in a controlled, ventilated environment.

Core Protective Measures: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven response to the specific hazards posed by the chemical. The principle is to establish multiple barriers between the researcher and the compound.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPESpecifications & Best PracticesRationale
Eyes/Face Chemical Splash GogglesMust conform to EN166 (EU) or be NIOSH-approved (US) and provide a full seal around the eyes[3][4].Standard safety glasses are insufficient. The "Serious Eye Irritation" classification (H319) means any contact with dust or a solution can cause significant harm. A full seal is non-negotiable.
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. Inspect for tears or holes before each use and replace immediately after contamination or upon completion of the task[4][5].The "Skin Irritation" classification (H315) requires an impermeable barrier. Nitrile provides adequate protection against incidental splashes of many organic compounds[6].
Body Laboratory CoatMust be fully buttoned. For larger quantities or tasks with a high risk of spills, a chemical-resistant apron should be worn over the lab coat[5][7].Protects skin and personal clothing from contamination with the powder or solutions, minimizing the risk of skin irritation[5].
Respiratory Use-DependentNot required when handling small quantities exclusively within a certified chemical fume hood[1]. A NIOSH-approved respirator with a particulate filter is mandatory if dust may be generated outside of a fume hood or if ventilation is inadequate[4][8].The primary inhalation risk comes from airborne dust, which can cause respiratory irritation (H335). Engineering controls (a fume hood) are the first line of defense. A respirator is the necessary backup.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for safety. This protocol breaks down the handling process into discrete, manageable steps, each with a clear safety objective.

Step 1: Preparation and Engineering Controls
  • Verify Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Clear Workspace: Ensure the work area is uncluttered. Remove all non-essential items.

  • Assemble Materials: Place the chemical container, weighing paper/boat, spatulas, and solvent containers inside the fume hood.

  • Locate Safety Equipment: Verbally confirm the location of the nearest safety shower and eyewash station before beginning work[3][4].

Step 2: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 caption Fig. 1: PPE Donning and Doffing Sequence.

Caption: Fig. 1: PPE Donning and Doffing Sequence.

Step 3: Handling the Chemical
  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any airborne dust.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can generate dust. If making a solution, add the solid to the solvent slowly.

  • Container Management: Keep the primary container tightly closed when not in use[1][9].

Step 4: Decontamination and Cleanup
  • Wipe Down: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Dispose of Consumables: All contaminated weighing papers, wipes, and gloves are considered hazardous waste and must be placed in a designated, sealed waste bag or container within the fume hood.

Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Exposure Route? Start->Exposure_Type Minor_Spill Minor Spill (<5g) - Alert others - Use spill kit - Clean & decontaminate Spill_Size->Minor_Spill Minor Major_Spill Major Spill (>5g) - Evacuate area - Alert supervisor/EHS - Secure the area Spill_Size->Major_Spill Major Skin Skin Contact - Remove contaminated clothing - Flush with water for 15 min Exposure_Type->Skin Skin Eyes Eye Contact - Use eyewash for 15 min - Remove contacts if possible Exposure_Type->Eyes Eyes Inhalation Inhalation - Move to fresh air Exposure_Type->Inhalation Inhalation Seek_Medical Seek Medical Attention (Bring SDS) Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical caption Fig. 2: Emergency Response Decision Tree.

Caption: Fig. 2: Emergency Response Decision Tree.

Key Emergency Steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing[3][9]. Seek medical advice if irritation develops or persists[1].

  • Eye Contact: Flush eyes immediately and continuously with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[1][3][8]. Remove contact lenses if easy to do so. Persistent irritation requires immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical help[3][9].

  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed container for hazardous waste disposal[3][9]. Mix with sand or vermiculite if available[1]. Clean the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and your supervisor. Prevent entry and wait for trained emergency personnel.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, essential for both safety and environmental compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams[10].

  • Container Management: The waste container must be made of a compatible material, kept securely closed except when adding waste, and stored in a designated satellite accumulation area within the laboratory[5].

  • Regulatory Compliance: All chemical waste must be managed according to institutional, local, and national hazardous waste regulations[1][3][11]. Hand over to an authorized disposal company for final treatment[1][2]. Never discharge chemical waste into drains or regular trash[2][3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.